Einecs 302-056-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
94088-55-8 |
|---|---|
Molecular Formula |
C47H50N2O8 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3 |
InChI Key |
YQJDXBJFQQFWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1C)C2=CC=CC=C2.CC1C(OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Proposed Synthetic Route for 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid: A Technical Guide
Introduction
Physicochemical Properties of the Starting Material
The primary starting material for the proposed synthesis is 3-hydroxy-2-naphthoic acid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 92-70-6 | [1] |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Appearance | Very pale yellow crystals | [2] |
| Melting Point | 222-223 °C | [2] |
| Solubility | Practically insoluble in cold water; slightly soluble in hot water; soluble in benzene, chloroform, alcohol, ether, and alkaline solutions. | [2] |
| pKa | 2.8 | [3] |
Proposed Synthetic Protocol
The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid can be approached through the condensation of two equivalents of 3-hydroxy-2-naphthoic acid with one equivalent of formaldehyde. The reaction is typically catalyzed by a strong acid.
Reaction Scheme:
2 C₁₁H₈O₃ + CH₂O → C₂₃H₁₆O₆ + H₂O
Materials and Reagents:
-
3-Hydroxy-2-naphthoic acid
-
Paraformaldehyde (or 37% aqueous formaldehyde)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Methanol (for washing)
-
Deionized water
Experimental Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-hydroxy-2-naphthoic acid (2.0 equivalents).
-
Solvent Addition: Add glacial acetic acid to the flask to create a slurry.
-
Addition of Formaldehyde Source: Add paraformaldehyde (1.0 equivalent) to the slurry.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Isolation of Crude Product: Filter the precipitate and wash it sequentially with deionized water and then with cold methanol to remove unreacted starting materials and impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
-
Purification: Due to the potential for isomeric products, the crude product should be purified using column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid could be employed. The fractions containing the desired product would need to be identified by analytical techniques such as LC-MS.
Predicted Analytical Data for the Final Product
The following table summarizes the predicted analytical data for the target compound, 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.
| Property | Predicted Value |
| Molecular Formula | C₂₃H₁₆O₆ |
| Molecular Weight | 388.37 g/mol |
| Appearance | Expected to be a solid, likely off-white to pale yellow. |
| Melting Point | Expected to be high, likely >250 °C (by analogy to Pamoic acid). |
| ¹H NMR | Expected to show characteristic peaks for aromatic protons, a singlet for the methylene bridge protons, and exchangeable protons for the hydroxyl and carboxylic acid groups. |
| ¹³C NMR | Expected to show distinct signals for the carboxyl carbons, the methylene carbon, and the aromatic carbons of the two non-equivalent naphthalene rings. |
| IR (cm⁻¹) | Expected to show broad O-H stretching (for carboxylic acid and phenol), C=O stretching (for carboxylic acid), and C=C stretching (for aromatic rings). |
| Mass Spectrometry (ESI-) | Expected to show a molecular ion peak at m/z [M-H]⁻ = 387.08. |
Proposed Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.
Caption: Proposed workflow for the synthesis of the target molecule.
Disclaimer: This document provides a proposed synthetic route based on established chemical principles for a structurally similar compound. The actual experimental conditions may require optimization, and the regioselectivity of the reaction needs to be carefully analyzed. The formation of other isomers is possible and should be accounted for during purification and characterization.
References
Biological Activity of Hydroxynaphthalene Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of hydroxynaphthalene carboxylic acid derivatives, with a focus on their antimicrobial and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes relevant signaling pathways and experimental workflows.
Introduction
Hydroxynaphthalene carboxylic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. These compounds, characterized by a naphthalene core substituted with hydroxyl and carboxylic acid groups, have shown promise as antibacterial, antimycobacterial, and anticancer agents. Their mechanism of action often involves the inhibition of specific enzymes or the modulation of key signaling pathways crucial for pathogen survival or cancer cell proliferation. This guide will delve into the specifics of these biological activities, providing a comprehensive resource for further research and development.
Antimicrobial Activity
Derivatives of hydroxynaphthalene carboxylic acid have demonstrated notable activity against a spectrum of bacteria, including multidrug-resistant strains, and various species of mycobacteria.
Antibacterial and Antimycobacterial Efficacy
Numerous studies have reported the in vitro efficacy of hydroxynaphthalene carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound Class | Target Organism | MIC Range (µM) | Reference Compound |
| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Methicillin-resistant Staphylococcus aureus (MRSA) | 12 | Ampicillin |
| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Mycobacterium tuberculosis H37Ra | 23 - 24 | Rifampicin |
| N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides | Mycobacterium avium subsp. paratuberculosis | Lower than Rifampicin | Rifampicin |
| 2-Hydroxynaphthalene-1-carboxanilides | Escherichia coli | 23.2 | - |
| 2-Hydroxynaphthalene-1-carboxanilides | Various bacteria/mycobacteria | 0.3 - 92.6 | - |
Table 1: Summary of Antimicrobial Activity of Hydroxynaphthalene Carboxylic Acid Derivatives. This table presents the minimum inhibitory concentration (MIC) ranges for different classes of hydroxynaphthalene carboxylic acid derivatives against various microbial species.[1][2][3][4]
Anticancer Activity
Hydroxynaphthalene carboxylic acid derivatives have emerged as a promising class of compounds with significant anticancer potential. Their mechanisms of action are multifaceted, often involving the induction of apoptosis through pathways that are independent of the tumor suppressor protein p53.
Cytotoxicity Against Cancer Cell Lines
The anticancer activity of these derivatives is typically evaluated by their cytotoxicity against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric.
| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference Compound |
| 1-Hydroxynaphthalene-2-carboxanilides | Human colon carcinoma (HCT116) | Good to excellent activity | Doxorubicin |
| Naphthoquinone-naphthol derivatives | Colon (HCT116), Lung (PC9, A549) | 0.57 - 5.27 | - |
Table 2: Summary of Anticancer Activity of Hydroxynaphthalene Carboxylic Acid Derivatives. This table summarizes the cytotoxic activity (IC50) of different hydroxynaphthalene carboxylic acid derivatives against various cancer cell lines.[5][6][7][8]
Mechanisms of Action and Signaling Pathways
The biological effects of hydroxynaphthalene carboxylic acid derivatives are underpinned by their interaction with specific molecular targets and the modulation of intracellular signaling pathways.
Inhibition of EGFR/PI3K/Akt Signaling Pathway
Some naphthoquinone-naphthol derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth. Furthermore, some ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been found to inhibit the phosphorylation of STAT3 and its upstream kinase Src, which are key components of this signaling cascade.
Figure 1: EGFR/PI3K/Akt Signaling Pathway Inhibition. This diagram illustrates the inhibition of the EGFR/PI3K/Akt signaling pathway by hydroxynaphthalene carboxylic acid derivatives, leading to decreased cell proliferation and survival.
Activation of SIRT1 and Inhibition of NF-κB Signaling
Certain naphthofuran derivatives have been identified as potent activators of Sirtuin 1 (SIRT1), a protein deacetylase. SIRT1 can deacetylate the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation. This deacetylation inhibits NF-κB's transcriptional activity, leading to a reduction in the expression of pro-inflammatory genes.
Figure 2: SIRT1 Activation and NF-κB Inhibition. This diagram shows how hydroxynaphthalene carboxylic acid derivatives can activate SIRT1, leading to the deacetylation and subsequent inhibition of NF-κB, thereby reducing inflammation.
p53-Independent Apoptosis
Studies on 1-hydroxynaphthalene-2-carboxanilides have revealed a p53-independent mechanism of apoptosis induction in cancer cells. This is significant as many cancers have mutated or non-functional p53. Evidence suggests that these compounds can trigger the intrinsic pathway of apoptosis, characterized by a loss of mitochondrial membrane potential and an increase in mitochondrial superoxide production. This leads to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
Figure 3: p53-Independent Apoptosis Pathway. This diagram depicts the induction of apoptosis by hydroxynaphthalene carboxylic acid derivatives through the intrinsic mitochondrial pathway, independent of p53.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of hydroxynaphthalene carboxylic acid derivatives.
Synthesis of Hydroxynaphthalene Carboxylic Acid Derivatives
General Procedure for Microwave-Assisted Synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides:
-
Suspend 1-hydroxynaphthalene-2-carboxylic acid (2.66 mmol) and the corresponding substituted aniline (2.66 mmol) in 25 mL of dry chlorobenzene.
-
Add phosphorous trichloride (1.33 mmol) to the suspension.
-
Heat the reaction mixture in a microwave reactor at a maximum power of 500 W and a temperature of 130 °C for 15 minutes, using infrared flask-surface control of the temperature.
-
Evaporate the solvent under reduced pressure.
-
Wash the resulting product with 2 M HCl and H₂O.
-
Recrystallize the final compounds from ethyl acetate or a mixture of ethanol/water.
-
Verify the purity of the compounds (e.g., >98% by HPLC).[1][9]
Figure 4: General Workflow for Synthesis. This diagram outlines the key steps in the microwave-assisted synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides.
In Vitro Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or a suitable broth for mycobacteria.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[9][10][11][12]
In Vitro Cytotoxicity Assay (THP-1 Cells)
MTT or MTS Assay for Cytotoxicity in THP-1 Human Monocytic Leukemia Cells:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with fetal calf serum and other necessary components.
-
Seed the cells in a 96-well plate.
-
Expose the cells to various concentrations of the test compounds.
-
Perform an MTT or MTS assay as described in the anticancer activity protocol to determine cell viability.
-
Assess cytotoxicity by comparing the viability of treated cells to that of untreated control cells.[3][6]
Inhibition of Photosynthetic Electron Transport (PET)
Assay for PET Inhibition in Spinach Chloroplasts:
-
Isolate chloroplasts from fresh spinach leaves.
-
Determine the rate of photosynthetic electron transport spectrophotometrically by monitoring the photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP).
-
Perform measurements in a suitable buffer (e.g., phosphate buffer with sucrose, MgCl₂, and NaCl).
-
Add various concentrations of the test compound (dissolved in a solvent like DMSO) to the chloroplast suspension.
-
Measure the rate of DCPIP reduction in the presence of the compound and compare it to an untreated control.
-
Express the inhibitory efficiency as an IC50 value, which is the concentration of the compound causing a 50% decrease in the rate of electron transport.[1][3][4]
Conclusion
Hydroxynaphthalene carboxylic acid derivatives represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy against various microbial pathogens and cancer cell lines, coupled with their diverse mechanisms of action, makes them attractive candidates for further preclinical and clinical investigation. The detailed protocols and summarized data in this guide are intended to facilitate these future research endeavors. A thorough understanding of their structure-activity relationships and molecular targets will be crucial in optimizing their therapeutic potential and advancing them through the drug development pipeline.
References
- 1. The design, synthesis and activity of non-ATP competitive inhibitors of pp60(c-src) tyrosine kinase. Part 1: hydroxynaphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Converging roles of caspases in inflammasome activation, cell death and innate immunity | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. The Deadly Landscape Of Pro-Apoptotic BCL-2 Proteins In the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 inhibits apoptosis by increasing the time-to-death and intrinsic cell-to-cell variations in the mitochondrial pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid mechanism of action
An in-depth analysis of the available scientific literature reveals a significant gap in information regarding the specific compound "4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid." This chemical nomenclature does not correspond to a widely studied or commercially available therapeutic agent with a well-defined mechanism of action.
Consequently, a detailed technical guide or whitepaper on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time due to the absence of published research.
It is possible that this compound is a novel research chemical, a metabolite of another substance, or a rarely used intermediate. Without further context or alternative identifiers (such as a common name, brand name, or CAS number), a comprehensive report on its biological activity remains unfeasible.
For researchers, scientists, and drug development professionals interested in the biological activity of naphthalene-based carboxylic acids, it would be necessary to:
-
Conduct initial screening assays to identify potential biological targets.
-
Perform dose-response studies to determine efficacy and potency.
-
Utilize biochemical and cell-based assays to elucidate the mechanism of action.
-
Engage in structural biology studies to understand the molecular interactions with its target.
Should further identifying information for "4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid" become available, a detailed analysis of its mechanism of action could be pursued.
The MTT Assay: A Technical Guide to a Cornerstone of Cell Viability and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, registered under Einecs 302-056-4 and commonly known as MTT, is a pivotal reagent in cellular and molecular biology.[1][2][3] Contrary to being a therapeutic agent with specific molecular targets for disease treatment, MTT is the cornerstone of a widely utilized colorimetric assay to assess cell metabolic activity.[1][4] This assay serves as a crucial tool for quantifying cell viability, proliferation, and cytotoxicity, making it indispensable in drug discovery, toxicology, and cancer research.[2][5] This technical guide provides a comprehensive overview of the MTT assay, its underlying biochemical principles, detailed experimental protocols, and its application in identifying potential therapeutic compounds.
Principle of the MTT Assay: Targeting Mitochondrial Function
The MTT assay's utility lies in its ability to differentiate between living and dead cells based on their metabolic activity.[4][6] The primary "target" of MTT within the cell is not a therapeutic target in the traditional sense, but rather a class of enzymes with a crucial role in cellular respiration.
The water-soluble, yellow tetrazolium salt MTT readily penetrates viable cells.[7] Within the mitochondrial electron transport chain of metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT.[1][2] This enzymatic reduction converts MTT into an insoluble, purple formazan product.[1][4][6] The accumulation of these formazan crystals is directly proportional to the number of viable, metabolically active cells.[5][8] Consequently, the MTT assay provides a robust method for evaluating cellular health. In contrast, dead cells or those with compromised metabolic activity are unable to perform this conversion, and therefore do not produce the purple color.[6]
Signaling and Metabolic Pathways
The reduction of MTT is intrinsically linked to cellular metabolism and the electron transport chain. While not a signaling pathway in the conventional sense of intercellular communication, the process reflects the cell's overall metabolic health and mitochondrial integrity.[6]
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. opentrons.com [opentrons.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Spectroscopic and Mechanistic Analysis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic Acid (Pamoic Acid)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive spectroscopic and mechanistic overview of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, commonly known as Pamoic acid. This document details the compound's key spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are provided to facilitate reproducibility. Furthermore, this guide elucidates the compound's known mechanism of action as a potent agonist of the G protein-coupled receptor 35 (GPR35), including signaling pathways involving β-arrestin recruitment and ERK1/2 phosphorylation, visualized through detailed diagrams.
Introduction
Pamoic acid is a naphthoic acid derivative that has been widely used as a counter-ion in pharmaceutical formulations to create stable salts of various drug compounds.[1] Beyond its role in drug formulation, recent research has identified Pamoic acid as a potent and selective agonist for the orphan G protein-coupled receptor 35 (GPR35).[2] This discovery has opened new avenues for investigating the therapeutic potential of Pamoic acid and its derivatives in conditions where GPR35 is implicated, such as inflammatory diseases and pain.[3][4] A thorough understanding of its spectroscopic properties and mechanism of action is crucial for its further development and application in medicinal chemistry and pharmacology.
Spectroscopic Analysis
A summary of the key spectroscopic data for Pamoic acid is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for Pamoic acid are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data of Pamoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.525 | s | Aromatic H |
| 8.172 | s | Aromatic H |
| 7.909 | s | Aromatic H |
| 7.413 | m | Aromatic H |
| 7.251 | m | Aromatic H |
| 4.843 | s | Methylene (-CH₂-) H |
Data sourced from ChemicalBook.[5]
Table 2: ¹³C NMR Spectroscopic Data of Pamoic Acid
| Chemical Shift (δ) ppm | Assignment |
| 172.57 | Carboxylic Acid (C=O) |
| 153.35 | Aromatic C-O |
| 136.14 | Aromatic C |
| 131.50 | Aromatic C |
| 130.10 | Aromatic C |
| 128.82 | Aromatic C |
| 126.67 | Aromatic C |
| 123.31 | Aromatic C |
| 123.26 | Aromatic C |
| 120.55 | Aromatic C |
| 113.95 | Aromatic C |
| 19.84 | Methylene (-CH₂-) C |
Data sourced from ChemicalBook.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Pamoic acid are presented below.
Table 3: FT-IR Spectroscopic Data of Pamoic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 2400 (broad) | O-H stretch (Carboxylic acid and Phenol) |
| ~1680 | C=O stretch (Carboxylic acid) |
| ~1600, 1470 | C=C stretch (Aromatic) |
| ~1250 | C-O stretch (Carboxylic acid and Phenol) |
Characteristic absorption ranges for the functional groups present in Pamoic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for Pamoic acid are listed below.
Table 4: UV-Vis Spectroscopic Data of Pamoic Acid
| Wavelength (λmax) | Solvent/Conditions |
| 238 nm, 290 nm, 378 nm | Acidic mobile phase |
| 237 nm, 370 nm | Not specified |
Data sourced from SIELC Technologies and Cayman Chemical.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The key mass spectral data for Pamoic acid are provided below.
Table 5: Mass Spectrometry Data of Pamoic Acid
| Ionization Mode | m/z | Assignment |
| GC-MS | 388 | [M]⁺ |
| MS-MS | 387.0874 | [M-H]⁻ |
Data sourced from PubChem.[8]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Pamoic acid.
NMR Spectroscopy
-
Instrumentation : A 300 MHz or higher field NMR spectrometer (e.g., GE QE-300).[9]
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of Pamoic acid.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Acquire a single-pulse ¹H NMR spectrum.
-
Use a 90° pulse width.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
The relaxation delay should be set to at least 5 times the longest T₁ value to ensure quantitative integration.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
FT-IR Spectroscopy (KBr Pellet Method)
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of Pamoic acid into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
UV-Vis Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a stock solution of Pamoic acid in a suitable solvent (e.g., methanol or an acidic buffer).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the linear range of the instrument (typically in the µM range).
-
-
Data Acquisition :
-
Use the solvent as a blank to zero the instrument.
-
Record the absorbance spectrum of each solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelengths of maximum absorbance (λmax).
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization source.
-
Sample Preparation :
-
Dissolve a small amount of Pamoic acid in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
The solution may be acidified with a small amount of formic acid to promote protonation for positive ion mode or basified for negative ion mode.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.
-
Mechanism of Action: GPR35 Agonism
Pamoic acid has been identified as a potent agonist of the G protein-coupled receptor 35 (GPR35).[2] Activation of GPR35 by Pamoic acid initiates a cascade of intracellular signaling events.
GPR35 Signaling Pathway
Upon binding of Pamoic acid, GPR35 undergoes a conformational change, leading to the activation of intracellular signaling pathways. One of the key pathways involves the recruitment of β-arrestin proteins and the subsequent phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[4]
Caption: Pamoic acid activation of the GPR35 signaling pathway.
Experimental Workflow: β-Arrestin Recruitment Assay
The recruitment of β-arrestin to an activated GPCR is a key event in G protein-independent signaling. A common method to study this is the β-arrestin recruitment assay.
Caption: Workflow for a typical β-arrestin recruitment assay.
Conclusion
This technical guide has provided a detailed summary of the spectroscopic properties of Pamoic acid, including NMR, IR, UV-Vis, and Mass Spectrometry data, along with comprehensive experimental protocols. Furthermore, the guide has elucidated the compound's role as a GPR35 agonist, detailing its signaling pathway through β-arrestin recruitment and ERK1/2 activation. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the further investigation and potential therapeutic applications of Pamoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scienceijsar.com [scienceijsar.com]
- 9. phys.libretexts.org [phys.libretexts.org]
understanding the antibacterial properties of hydroxynaphthalene derivatives
An In-depth Technical Guide to the Antibacterial Properties of Hydroxynaphthalene Derivatives
Introduction
Hydroxynaphthalene derivatives, a class of bicyclic aromatic compounds, have emerged as a significant area of interest in the search for novel antimicrobial agents.[1][2] The growing challenge of antibiotic resistance necessitates the exploration of new chemical scaffolds with potent and diverse mechanisms of action.[3] Naphthalene-containing compounds, including commercially available drugs like nafcillin and terbinafine, have already demonstrated their therapeutic value in controlling microbial infections.[1][2] This guide provides a comprehensive overview of the antibacterial properties of various hydroxynaphthalene derivatives, focusing on their quantitative activity, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanism of Action
The antibacterial activity of hydroxynaphthalene derivatives is multifaceted and can vary depending on their specific chemical structure. Several proposed mechanisms of action include:
-
Inhibition of Bacterial Respiration: Some derivatives have been shown to interfere with the electron transport chain, thereby inhibiting bacterial respiration. For instance, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide has been observed to inhibit the respiration of S. aureus.[4]
-
Protein Downregulation: Chemoproteomic analyses have revealed that certain hydroxynaphthalene derivatives can lead to the downregulation of essential bacterial proteins. A notable example is the downregulation of ATP-dependent protease ATPase subunit HslU in S. aureus, which is crucial for protein repair and degradation.[4]
-
Quorum Sensing Inhibition: Some derivatives, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), have demonstrated the ability to interfere with bacterial quorum sensing (QS) pathways.[5] By targeting QS systems, these compounds can inhibit biofilm formation, a key survival strategy for many pathogenic bacteria.[5]
-
Cell Membrane Disruption: While not extensively detailed in the provided search results for hydroxynaphthalene derivatives specifically, related phenolic compounds are known to disrupt bacterial cell membranes, leading to the leakage of intracellular components.[6]
Below is a diagram illustrating a proposed mechanism of action for a chlorinated 1-hydroxynaphthalene-2-carboxanilide.
Caption: Proposed mechanism of action for a hydroxynaphthalene derivative.
The following diagram illustrates the inhibition of a bacterial quorum sensing pathway.
Caption: Quorum sensing inhibition by a hydroxynaphthalene derivative.
Quantitative Antibacterial Activity
The antibacterial efficacy of hydroxynaphthalene derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The tables below summarize the MIC values for several hydroxynaphthalene derivatives against a range of bacterial strains.
Table 1: Antibacterial Activity of 2-Hydroxynaphthalene-1-Carboxanilides
| Compound | Bacterial Strain | MIC (µM) |
| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide (13) | Staphylococcus aureus | 54.9 |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (22) | Escherichia coli | 23.2 |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide (27) | Various bacteria/mycobacteria | 0.3 - 92.6 |
Data sourced from:[7]
Table 2: Antistaphylococcal Activity of 1-Hydroxynaphthalene-2-Carboxanilides
| Compound | Bacterial Strain | MIC (µM) |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (10) | Staphylococcus aureus | 0.37 |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (10) | Methicillin-resistant S. aureus (MRSA) | 0.37 |
Data sourced from:[4]
Experimental Protocols
The evaluation of the antibacterial properties of hydroxynaphthalene derivatives involves several key experimental protocols.
Broth Microdilution Method for MIC Determination
This method is widely used for quantitative assessment of antibacterial activity.[8]
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: Serial two-fold dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[8] The concentration range tested can vary, for example, from 1024 µg/mL to 8 µg/mL.[8]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. The final concentration of bacterial cells is typically around 10^5 colony-forming units (CFU) per mL.[4][7]
-
Controls: Positive controls (wells with bacteria and no compound) and negative controls (wells with medium only) are included. A known antibiotic, such as ampicillin or ciprofloxacin, is often used as a reference drug.[4][7]
-
Incubation: The plates are incubated under appropriate conditions, typically at 37°C for 24 hours for most bacteria.[4][7][8]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][7]
Disc Diffusion Method
This method is a qualitative or semi-quantitative technique for assessing antibacterial activity.[9]
-
Plate Preparation: A sterile nutrient agar plate is uniformly inoculated with the test bacterial culture.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).
The following diagram outlines a general workflow for the screening of antibacterial hydroxynaphthalene derivatives.
Caption: Workflow for antibacterial screening of hydroxynaphthalene derivatives.
Conclusion and Future Outlook
Hydroxynaphthalene derivatives represent a promising class of compounds in the development of new antibacterial agents. Their diverse mechanisms of action, including the inhibition of essential cellular processes and the disruption of bacterial communication, offer potential solutions to the challenge of antimicrobial resistance. The low MIC values observed for some derivatives, particularly against multidrug-resistant strains like MRSA, highlight their therapeutic potential. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and reduce potential cytotoxicity, as well as further elucidating their precise molecular targets within bacterial cells. The exploration of combination therapies with existing antibiotics could also be a valuable avenue for future investigation.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 4. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. fcs.wum.edu.pk [fcs.wum.edu.pk]
The Discovery and Enduring Legacy of Hydroxynaphthalene Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxynaphthalene carboxylic acids, a class of aromatic organic compounds, hold a significant place in the annals of chemical synthesis and pharmaceutical development. Characterized by a naphthalene core bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, these molecules have found diverse applications ranging from dye and pigment production to their contemporary role as scaffolds in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these versatile compounds, with a particular focus on their interactions with key cellular signaling pathways.
A Journey Through Time: The Discovery and Historical Development
The story of hydroxynaphthalene carboxylic acids is intrinsically linked to the pioneering work of Hermann Kolbe and Rudolf Schmitt in the 19th century. Their development of the Kolbe-Schmitt reaction, a method for the carboxylation of phenols, laid the foundational groundwork for the synthesis of a vast array of aromatic hydroxy acids, including those derived from naphthols.
The Genesis: The Kolbe-Schmitt Reaction
In 1860, Hermann Kolbe reported a groundbreaking synthesis of salicylic acid by reacting phenol with sodium and carbon dioxide.[1][2][3][4] This reaction, initially cumbersome, was significantly improved by Rudolf Schmitt in 1885, who discovered that heating sodium phenoxide under a stream of carbon dioxide under pressure afforded a much higher yield of salicylic acid.[5][6][7] This refined process, now universally known as the Kolbe-Schmitt reaction, became the cornerstone of aromatic hydroxy acid synthesis.[8]
The first application of this reaction to the naphthalene series is credited to Schmitt and Burkard, who in 1887, prepared 3-hydroxy-2-naphthoic acid by heating the sodium salt of β-naphthol with carbon dioxide under pressure.[9] This marked the formal discovery of the first hydroxynaphthalene carboxylic acid. The early 20th century saw the expansion of this methodology to synthesize other isomers, driven by the burgeoning dye industry's demand for novel intermediates.
A visual representation of the key historical milestones is provided below.
Synthesis of Core Hydroxynaphthalene Carboxylic Acids
The Kolbe-Schmitt reaction remains the most prevalent method for the industrial production of several key hydroxynaphthalene carboxylic acid isomers. The regioselectivity of the carboxylation is highly dependent on the reaction conditions, particularly temperature and the choice of alkali metal.
General Experimental Protocol for the Kolbe-Schmitt Reaction
The following provides a generalized procedure for the synthesis of hydroxynaphthalene carboxylic acids via the Kolbe-Schmitt reaction. Specific modifications for each isomer are detailed in the subsequent sections.
Materials:
-
Naphthol (α- or β-isomer)
-
Alkali hydroxide (e.g., sodium hydroxide, potassium hydroxide)
-
Carbon dioxide (gas or solid)
-
Anhydrous solvent (e.g., toluene, xylene, or in some cases, no solvent)
-
Mineral acid (e.g., hydrochloric acid, sulfuric acid) for workup
Procedure:
-
Formation of the Naphthoxide Salt: The corresponding naphthol is treated with an equimolar amount of a strong base, typically sodium hydroxide or potassium hydroxide, in a suitable solvent or neat. The mixture is heated to remove water and form the anhydrous alkali naphthoxide salt.
-
Carboxylation: The dried naphthoxide salt is then subjected to a stream of dry carbon dioxide gas under pressure and at elevated temperatures. The specific temperature and pressure are crucial for directing the carboxylation to the desired position.
-
Workup: After the reaction is complete, the resulting mixture is dissolved in water and acidified with a mineral acid. The precipitated hydroxynaphthalene carboxylic acid is then collected by filtration, washed with water, and purified, typically by recrystallization.
A generalized workflow for this process is illustrated below.
Synthesis of Specific Isomers and Quantitative Data
The following tables summarize the synthesis and key physicochemical properties of the three most common hydroxynaphthalene carboxylic acid isomers.
Table 1: Synthesis of Key Hydroxynaphthalene Carboxylic Acid Isomers via the Kolbe-Schmitt Reaction
| Compound Name | Starting Material | Alkali Base | Typical Reaction Conditions | Typical Yield (%) | Reference |
| 1-Hydroxy-2-naphthoic acid | α-Naphthol | Sodium Hydroxide | 120-140 °C, 4-5 atm CO₂ | ~85% | [10] |
| 2-Hydroxy-1-naphthoic acid | β-Naphthol | Sodium Hydroxide | 120-130 °C, 4-5 atm CO₂ | ~90% | [10] |
| 3-Hydroxy-2-naphthoic acid | β-Naphthol | Sodium Hydroxide | 230-250 °C, 4-5 atm CO₂ | ~95% | [11] |
Table 2: Physicochemical Properties of Key Hydroxynaphthalene Carboxylic Acid Isomers
| Property | 1-Hydroxy-2-naphthoic acid | 2-Hydroxy-1-naphthoic acid | 3-Hydroxy-2-naphthoic acid |
| CAS Number | 86-48-6[12][13] | 2283-08-1[14] | 92-70-6[1][2][15] |
| Molecular Formula | C₁₁H₈O₃[12][13] | C₁₁H₈O₃[14] | C₁₁H₈O₃[1][2][15] |
| Molecular Weight | 188.18 g/mol [16] | 188.18 g/mol [14][17] | 188.18 g/mol [2] |
| Melting Point | 199-205 °C[18] | 167 °C (dec.)[19][20] | 218-221 °C |
| Appearance | Light brown powder[18] | White to light yellow powder[21] | Yellow crystalline powder[1] |
| Solubility | Soluble in ethanol, ether; sparingly soluble in hot water. | Soluble in ethanol, ether; sparingly soluble in water.[14] | Soluble in ethanol, ether, benzene; practically insoluble in water.[22] |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.82 (s, 1H), 8.57 (d, 1H), 7.99 (t, 1H), 7.86 (t, 1H), 7.56 (m, 1H), 7.36 (m, 1H), 7.22 (m, 1H)[23] | Not readily available | Not readily available |
| ¹³C NMR (DMSO-d₆, δ ppm) | 172.99, 160.78, 135.26, 131.99, 129.19, 128.47, 127.39, 125.02, 123.81, 119.33, 108.52[23] | Not readily available | Not readily available |
Biological Activity and Implications for Drug Development
In recent decades, hydroxynaphthalene carboxylic acids and their derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of hydroxynaphthalene carboxylic acid derivatives, particularly carboxanilides. These compounds have demonstrated efficacy against various cancer cell lines. A significant finding is that some of these derivatives exert their anticancer effects through a p53-independent mechanism , making them potential therapeutic agents for cancers with mutated or deficient p53.[24][25] The proposed mechanism often involves the induction of apoptosis.[24]
Anti-inflammatory and Antimicrobial Activity
Derivatives of hydroxynaphthalene carboxylic acids have also shown notable anti-inflammatory and antimicrobial properties. Their anti-inflammatory effects are thought to be mediated, in part, through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK . The antimicrobial activity has been demonstrated against a range of bacteria and mycobacteria.
Interaction with Cellular Signaling Pathways
The therapeutic potential of hydroxynaphthalene carboxylic acids is rooted in their ability to modulate critical cellular signaling pathways.
The p53-Independent Apoptotic Pathway
In certain cancer cells, 1-hydroxynaphthalene-2-carboxanilides have been shown to induce apoptosis without the involvement of the tumor suppressor protein p53.[24] While the precise molecular targets are still under investigation, this suggests an alternative route to programmed cell death, which is highly significant for the treatment of p53-mutant cancers.
Inhibition of Pro-inflammatory Signaling: NF-κB and MAPK Pathways
The anti-inflammatory properties of some hydroxynaphthalene carboxylic acid derivatives are linked to their ability to interfere with the NF-κB and MAPK signaling cascades. These pathways are central regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
The NF-κB pathway is a key regulator of genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate gene transcription. Some hydroxynaphthalene derivatives are thought to inhibit this pathway, potentially by targeting components of the IKK complex or upstream signaling molecules.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. Hydroxynaphthalene carboxylic acid derivatives may exert their anti-inflammatory effects by inhibiting one or more of the kinases in this pathway.
Conclusion and Future Perspectives
From their serendipitous discovery stemming from the foundational work on salicylic acid to their current status as privileged scaffolds in medicinal chemistry, hydroxynaphthalene carboxylic acids have demonstrated remarkable and enduring utility. The historical significance of the Kolbe-Schmitt reaction in enabling their synthesis is undeniable, and it remains a cornerstone of their industrial production.
The future of hydroxynaphthalene carboxylic acids in drug development appears bright. Their ability to modulate key signaling pathways, such as inducing p53-independent apoptosis and inhibiting pro-inflammatory cascades, positions them as attractive starting points for the design of novel therapeutics for cancer and inflammatory diseases. Further research into their precise molecular targets and mechanisms of action will undoubtedly unlock their full therapeutic potential, continuing the legacy of these historically important molecules.
References
- 1. 3-Hydroxy-2-naphthoic acid, 98% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 3-Hydroxy-2-naphthoic acid | SIELC Technologies [sielc.com]
- 3. scbt.com [scbt.com]
- 4. nlm.nih.gov [nlm.nih.gov]
- 5. Kolbe-Schmitt_reaction [chemeurope.com]
- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The Quiet Revolution [publishing.cdlib.org]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxy-2-naphthoic Acid [drugfuture.com]
- 10. guidechem.com [guidechem.com]
- 11. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 12. 1-Hydroxy-2-naphthoic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 13. store.usp.org [store.usp.org]
- 14. 2-HYDROXY-1-NAPHTHOIC ACID CAS#: 2283-08-1 [m.chemicalbook.com]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Hydroxy-1-naphthoic acid 98 2283-08-1 [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. 2-HYDROXY-1-NAPHTHOIC ACID | 2283-08-1 [chemicalbook.com]
- 20. nbinno.com [nbinno.com]
- 21. Page loading... [guidechem.com]
- 22. chembk.com [chembk.com]
- 23. 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum [chemicalbook.com]
- 24. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Evaluating the Antibacterial Efficacy of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Naphthalene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5][6] Several naphthalene-based drugs, such as nafcillin and naftifine, are already in clinical use, demonstrating the therapeutic potential of this chemical scaffold.[3][7] This document provides a detailed protocol for evaluating the antibacterial activity of a novel naphthalene derivative, 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, using standardized in vitro assays.
Objective
The primary objective of these protocols is to determine the bacteriostatic and bactericidal activity of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The core assays described are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental in the preliminary screening of potential new antibacterial compounds.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational method for determining the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[1] This protocol is based on the broth microdilution method.
Materials:
-
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[8]
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in DMSO. A typical starting concentration is 10 mg/mL. Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Inoculate a few colonies into CAMHB and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
Repeat this for the positive control antibiotic in separate rows.
-
Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the test compound that completely inhibits visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot or spread the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Data Analysis: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation
The quantitative results from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.
| Bacterial Strain | Gram Stain | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | |||
| Enterococcus faecalis | Gram-Positive | |||
| Escherichia coli | Gram-Negative | |||
| Pseudomonas aeruginosa | Gram-Negative |
Visualizations
Experimental Workflow for Antibacterial Assays
Caption: Workflow for determining MIC and MBC.
Hypothesized Antibacterial Mechanisms of Action
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Vinpocetine (Einecs 302-056-4) by High-Performance Liquid Chromatography
These application notes provide detailed methodologies for the quantitative analysis of Vinpocetine (Einecs 302-056-4) using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reliable methods for the determination of Vinpocetine in bulk drug substances and pharmaceutical dosage forms.
Introduction
Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, which is extracted from the lesser periwinkle plant (Vinca minor). It is utilized in the treatment of various cerebrovascular disorders and cognitive impairments. Accurate and precise analytical methods are crucial for the quality control of Vinpocetine in raw materials and finished products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity.
This document outlines several validated RP-HPLC methods for the analysis of Vinpocetine, providing a comparative summary of their key parameters. A detailed, step-by-step protocol for a representative method is also presented, along with a visualization of the general experimental workflow.
Data Presentation
The following table summarizes the quantitative data and chromatographic conditions from various published HPLC methods for the analysis of Vinpocetine. This allows for a convenient comparison of different analytical approaches.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile: 0.02 M KH2PO4 (pH 6 with Orthophosphoric Acid, containing 0.2% v/v Triethylamine) (80:20 v/v)[1] | Acetonitrile: Phosphate buffer (pH 6.0) (65:35 v/v)[2] | Methanol: Acetonitrile: 0.1M Ammonium Acetate (20:45:35 v/v/v)[3] | Acetonitrile: Buffer (1.54% w/v Ammonium Acetate) (60:40 v/v)[4][5] |
| Stationary Phase | Eurospher II C18 (250 x 4.6 mm, 5 µm)[1] | Information not available | Thermo-C18 (250 x 4.6 mm, 5 µm)[3] | Zorbax C18 (150 x 4.6 mm, 5 µm)[4][5] |
| Flow Rate | 0.9 mL/min[1] | 1.7 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4][5] |
| Detection Wavelength | 230 nm[1] | Information not available | 250 nm and 280 nm[3] | 280 nm[4][5] |
| Linearity Range | 12.5–200 µg/mL[1] | Information not available | 0.2–5 µL injection volume | 160–240 µg/mL[4][5] |
| Retention Time | 8.52 min[1] | Information not available | Information not available | 10.581 min[4] |
| Correlation Coefficient (R²) | > 0.999[1] | Information not available | > 0.999[3] | 0.999[4][5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative RP-HPLC method for the quantitative analysis of Vinpocetine in bulk form and pharmaceutical tablets. This method is based on the principles outlined in the referenced literature.[4][5]
Materials and Reagents
-
Vinpocetine reference standard
-
Vinpocetine tablets
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
Zorbax C18 column (150 x 4.6 mm, 5 µm) or equivalent
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
pH meter
Chromatographic Conditions
-
Mobile Phase: Acetonitrile: Buffer (1.54% w/v Ammonium Acetate) (60:40 v/v)
-
Column: Zorbax C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Preparation of Solutions
Buffer Preparation (1.54% w/v Ammonium Acetate)
-
Accurately weigh 15.4 g of ammonium acetate.
-
Dissolve in 1000 mL of HPLC grade water.
-
Filter the solution through a 0.45 µm membrane filter.
Mobile Phase Preparation
-
Mix 600 mL of acetonitrile with 400 mL of the prepared buffer solution.
-
Degas the mobile phase by sonication for 15 minutes.
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of Vinpocetine reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solution Preparation (100 µg/mL)
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 Vinpocetine tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Vinpocetine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of the working standard solution and record the chromatogram.
-
Inject 20 µL of the prepared sample solution and record the chromatogram.
-
The retention time for Vinpocetine is expected to be approximately 10.581 minutes.[4]
-
Calculate the amount of Vinpocetine in the sample by comparing the peak area of the sample with the peak area of the working standard solution.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of Vinpocetine.
Caption: Experimental workflow for the HPLC analysis of Vinpocetine.
Caption: Detailed workflow for the preparation of a sample from a tablet formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Validated Stability-Indicating HPLC Method for Vinpocetine in the Presence of Potential Impurities in Tablet Dosage Form by Multiresponse Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103926337A - HPLC method for measuring vinpocetine content - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
Application Notes and Protocols: Synthesis of Hydroxynaphthalene Derivatives via Stobbe Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxynaphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science, serving as key structural motifs in a variety of biologically active molecules and functional materials. The Stobbe condensation provides a powerful and versatile platform for the synthesis of these valuable compounds. This protocol outlines a general and efficient three-step synthetic sequence involving a Stobbe condensation, an intramolecular Friedel-Crafts cyclization, and a subsequent dehydrogenation/aromatization to yield the target hydroxynaphthalene derivatives. This method is particularly useful for the preparation of substituted naphthols from readily available aromatic aldehydes and succinic esters.
Overall Synthetic Scheme
The synthesis of hydroxynaphthalene derivatives via the Stobbe condensation route typically follows a three-step process:
-
Stobbe Condensation: An aromatic aldehyde (often with a protected hydroxyl group, such as a methoxy group) undergoes condensation with a dialkyl succinate in the presence of a strong base to form an alkylidenesuccinic acid monoester.
-
Intramolecular Friedel-Crafts Cyclization: The intermediate from the Stobbe condensation is cyclized under acidic conditions to form a tetralone derivative.
-
Aromatization/Dehydrogenation: The tetralone derivative is then aromatized to the corresponding hydroxynaphthalene. This can be achieved through various methods, including catalytic dehydrogenation.
Experimental Protocols
Step 1: Stobbe Condensation
This step involves the base-catalyzed condensation of an aromatic aldehyde with a dialkyl succinate. The choice of base is critical, with potassium tert-butoxide and sodium hydride being commonly employed.[1][2]
Materials:
-
Substituted Benzaldehyde (e.g., 3-methoxybenzaldehyde)
-
Diethyl Succinate or Dimethyl Succinate
-
Potassium tert-butoxide or Sodium Hydride (NaH)
-
Anhydrous tert-butanol or Toluene
-
Hydrochloric Acid (HCl), 1M
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol, a mixture of the substituted benzaldehyde (1 equivalent) and diethyl succinate (1.2 equivalents) is added dropwise at room temperature with stirring.
-
The reaction mixture is then typically heated to reflux for a specified period (see Table 1) to ensure the completion of the condensation.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in water and acidified with 1M HCl to a pH of approximately 2-3.
-
The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude alkylidenesuccinic acid monoester.
-
The crude product can be purified by crystallization or column chromatography.
Table 1: Representative Reaction Conditions and Yields for Stobbe Condensation.
| Aromatic Aldehyde | Succinic Ester | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-Methoxybenzaldehyde | Dimethyl Succinate | KOBut | t-BuOH | 1 | 85 | [2] |
| 3,4-Dimethoxyacetophenone | Diethyl Succinate | KOBut | t-BuOH | 1 | 90 | [3] |
| 3,4-Dichloroacetophenone | Diethyl Succinate | KOBut | t-BuOH | 1 | 88 | [3] |
| 3,4-Dimethylacetophenone | Diethyl Succinate | KOBut | t-BuOH | 1 | 85 | [3] |
Step 2: Intramolecular Friedel-Crafts Cyclization
The alkylidenesuccinic acid monoester produced in the first step is cyclized to a tetralone derivative using a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic anhydride and sodium acetate are commonly used for this purpose.[2]
Materials:
-
Alkylidenesuccinic acid monoester (from Step 1)
-
Polyphosphoric Acid (PPA) or Acetic Anhydride and Sodium Acetate
-
Ice-water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure (using PPA):
-
The crude alkylidenesuccinic acid monoester (1 equivalent) is added to polyphosphoric acid (10-20 equivalents by weight) with mechanical stirring.
-
The mixture is heated to a specified temperature (see Table 2) for a certain duration to effect cyclization.
-
The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude tetralone is then washed again with water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Representative Reaction Conditions and Yields for Intramolecular Friedel-Crafts Cyclization.
| Starting Material | Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 3-(3-Methoxybenzylidene)succinic acid monoester | PPA | 100 | 2 | 7-Methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | 75-85 | [2] |
| 3-(3,4-Dimethoxyphenyl-ethylidene)succinic acid monoester | Acetic Anhydride/Sodium Acetate | 100 | 3 | 1-Acetoxy-6,7-dimethoxy-4-methylnaphthalene-2-carboxylic acid | ~70 | [3] |
Step 3: Aromatization (Dehydrogenation)
The final step involves the aromatization of the tetralone derivative to the corresponding hydroxynaphthalene. Catalytic dehydrogenation using palladium on carbon (Pd/C) is a common and efficient method.
Materials:
-
Tetralone derivative (from Step 2)
-
Palladium on Carbon (Pd/C, 5-10 mol%)
-
High-boiling solvent (e.g., p-cymene, decalin)
-
Methanol or Ethanol
-
Celite or filter paper
Procedure:
-
A mixture of the tetralone derivative (1 equivalent) and 10% Pd/C (5-10 mol%) in a high-boiling solvent such as p-cymene is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and diluted with methanol or ethanol.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude hydroxynaphthalene derivative is purified by column chromatography or recrystallization.
Table 3: Representative Reaction Conditions and Yields for Aromatization.
| Starting Material | Catalyst | Solvent | Reaction Time (h) | Product | Yield (%) | Reference |
| 7-Methoxy-1-tetralone | 10% Pd/C | p-Cymene | 8 | 7-Methoxy-1-naphthol | >90 | General Procedure |
| 6,7-Dimethoxy-1-tetralone | 10% Pd/C | p-Cymene | 8 | 6,7-Dimethoxy-1-naphthol | >90 | General Procedure |
Mandatory Visualizations
References
Application of the Kolbe-Schmitt Reaction for the Synthesis of Hydroxynaphthalene Carboxylic Acids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Kolbe-Schmitt reaction is a powerful and industrially significant carboxylation method used to synthesize aromatic hydroxy acids. This process involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure. While famously used for the synthesis of salicylic acid from phenol, the Kolbe-Schmitt reaction is also a cornerstone in the synthesis of various hydroxynaphthalene carboxylic acids. These naphthalenic analogues are crucial intermediates in the manufacturing of pharmaceuticals, dyes, pigments, and other specialty chemicals.[1][2]
The regioselectivity of the carboxylation on the naphthalene ring is highly sensitive to reaction conditions, including the choice of alkali metal cation (sodium, potassium, rubidium), temperature, and pressure.[1] This allows for the targeted synthesis of different isomers, each with unique properties and applications. This document provides detailed application notes and experimental protocols for the synthesis of key hydroxynaphthalene carboxylic acids via the Kolbe-Schmitt reaction.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various hydroxynaphthalene carboxylic acids using the Kolbe-Schmitt reaction, based on available literature.
Table 1: Synthesis of 2-Hydroxy-6-Naphthoic Acid (2,6-HNA)
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol | [2] |
| Base | Rubidium Hydroxide (RbOH) | [2] |
| Catalyst | Potassium Carbonate (K₂CO₃) | [2] |
| Solvent | Hexadecane | [2] |
| Temperature | 280°C (553 K) | [2] |
| CO₂ Pressure | 0.2 MPa | [2] |
| Reaction Time | 3 hours | [2] |
| Total Yield (HNPA isomers) | 48% | [2] |
| Selectivity for 2,6-HNA | 72% | [2] |
Table 2: Synthesis of 1-Hydroxy-2-Naphthoic Acid
| Parameter | Value | Reference |
| Starting Material | α-Naphthol | [3] |
| Base | 45% aq. Potassium Hydroxide (KOH) | [3] |
| Diluent | Dibutyl Carbitol | [3] |
| Dehydration | Distillation at ~135°C under 25 mm Hg | [3] |
| Carboxylation Temperature | ~120°C | [3] |
| CO₂ Pressure | 15-20 psig | [3] |
| Workup | Aqueous extraction and acidification | [3] |
Table 3: Synthesis of 2-Hydroxy-1-Naphthoic Acid
| Parameter | Value | Reference |
| Starting Material | Potassium β-Naphtholate | [3] |
| Diluent | Dibutyl Carbitol | [3] |
| Temperature | 50-150°C | [3] |
| CO₂ Pressure | Atmospheric Pressure | [3] |
Table 4: General Conditions for 3-Hydroxy-2-Naphthoic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol | [1] |
| Note | Industrial synthesis; regiochemistry is temperature-sensitive. | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-6-Naphthoic Acid
This protocol is adapted from a study focusing on the use of a rubidium alkali precursor to promote the formation of 2,6-HNA.[2]
Materials:
-
2-Naphthol (13.6 mmol)
-
Rubidium Hydroxide (RbOH) (13.6 mmol)
-
Potassium Carbonate (K₂CO₃) (6.8 mmol)
-
Hexadecane
-
Deionized Water
-
Carbon Dioxide (CO₂)
Procedure:
-
Preparation of Rubidium Naphthoxide: In a suitable reaction vessel, mix 2-naphthol (13.6 mmol) and rubidium hydroxide (13.6 mmol) in deionized water.
-
Drying: Dry the resulting rubidium naphthoxide solution overnight to remove all water.
-
Reaction Setup: Add the dried rubidium naphthoxide and potassium carbonate (6.8 mmol) as a catalyst to a semi-batch reactor containing hexadecane as a solvent.
-
Carboxylation:
-
Raise the temperature of the reactor to 280°C (553 K).
-
Introduce carbon dioxide into the reactor up to a pressure of 0.2 MPa.
-
Maintain a continuous flow of CO₂ at 18 ml/min.
-
-
Reaction Time: Allow the reaction to proceed for 3 hours under the specified conditions.
-
Workup and Isolation: After the reaction is complete, cool the reactor and isolate the product. The workup procedure typically involves acidification of the reaction mixture to precipitate the hydroxynaphthoic acid, followed by filtration, washing, and drying.
Protocol 2: Synthesis of 1-Hydroxy-2-Naphthoic Acid
This protocol is based on a process described in a U.S. Patent.[3]
Materials:
-
α-Naphthol (approx. 20 grams)
-
45% aqueous Potassium Hydroxide (KOH) solution (approx. 16.8 grams)
-
Dibutyl Carbitol (approx. 200 grams)
-
Carbon Dioxide (CO₂)
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Charge a reaction flask equipped with a stirrer and distillation column with approximately 20 grams of α-naphthol and 200 grams of dibutyl carbitol.
-
Formation of Potassium Naphtholate: Stir the mixture at approximately 25°C while adding about 16.8 grams of a 45% aqueous potassium hydroxide solution.
-
Dehydration: Once the formation of potassium α-naphtholate is complete, distill the resulting suspension at a pressure of about 25 mm Hg and a temperature of approximately 135°C to remove the water.
-
Carboxylation:
-
Transfer the anhydrous suspension to a pressure reaction apparatus (e.g., a Parr reactor).
-
React the potassium naphtholate with carbon dioxide under a pressure of about 15 to 20 pounds per square inch gage (psig) at a temperature of approximately 120°C.
-
-
Workup and Isolation:
-
Mix the carboxylation product with water at about 90°C.
-
Separate the aqueous layer from the organic dibutyl carbitol-containing layer.
-
Acidify the aqueous layer with hydrochloric acid until no further precipitate forms.
-
Filter, wash, and dry the precipitate to obtain 1-hydroxy-2-naphthoic acid.
-
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the Kolbe-Schmitt reaction for the synthesis of hydroxynaphthalene carboxylic acids and a typical experimental workflow.
Caption: General mechanism of the Kolbe-Schmitt reaction for naphthols.
Caption: A typical experimental workflow for hydroxynaphthalene carboxylic acid synthesis.
References
Application Notes and Protocols for the Development of Anti-inflammatory Agents from Hydroxynaphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxynaphthalene scaffolds have emerged as a promising class of compounds in the pursuit of novel anti-inflammatory agents. Their structural similarity to existing non-steroidal anti-inflammatory drugs (NSAIDs) and their inherent biological activities make them attractive starting points for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of hydroxynaphthalene derivatives as potential anti-inflammatory therapeutics. The methodologies outlined herein cover key in vitro assays to assess their efficacy and elucidate their mechanism of action, primarily focusing on the inhibition of key inflammatory mediators and signaling pathways.
Featured Compound: Methyl-1-hydroxy-2-naphthoate (MHNA)
To illustrate the experimental workflow, we will focus on a model hydroxynaphthalene compound, Methyl-1-hydroxy-2-naphthoate (MHNA). This compound has been shown to possess significant anti-inflammatory properties, making it an excellent candidate for these protocols.[1]
Data Presentation: In Vitro Anti-inflammatory Activity of Hydroxynaphthalene Derivatives
The following tables summarize the quantitative data on the anti-inflammatory effects of various hydroxynaphthalene compounds, providing a comparative overview of their potency.
Table 1: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | NO Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | Reference |
| MHNA | 10 | Significant | Significant | Significant | [2] |
| MHNA | 25 | Significant | Significant | Significant | [2] |
| MHNA | 50 | Significant | Significant | Significant | [2] |
Note: "Significant" indicates a statistically significant reduction as reported in the cited literature. For precise percentage values, refer to the original publication.
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound/Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Naphthalene-pyrazole hybrids | Varies | Varies | Varies | [3] |
| Triazole Schiff bases with naphthalene moiety | - | 0.04 | - | [4] |
| N-COUs | 7.35 (Celecoxib) | 1.42 (Celecoxib) | 5.18 (Celecoxib) | [5] |
| N-COUs | 39.74 - 69.23 (against cancer cell lines) | 3.44 - 5.39 | - | [5] |
Note: Data for specific hydroxynaphthalene derivatives' direct COX inhibition is often presented in broader studies of naphthalene compounds. The table includes relevant examples for context. IC50 values can vary based on assay conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl-1-hydroxy-2-naphthoate (MHNA)
This protocol describes the synthesis of MHNA via the esterification of 1-hydroxy-2-naphthoic acid.[6][7]
Materials:
-
1-hydroxy-2-naphthoic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude MHNA by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment in Macrophages
This protocol details the steps to evaluate the anti-inflammatory effects of hydroxynaphthalene compounds on lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
2.1 Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the hydroxynaphthalene compound (e.g., MHNA) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (LPS alone).
2.2 Measurement of Nitric Oxide (NO) Production (Griess Assay): [8][9][10]
-
After the 24-hour incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
2.3 Measurement of Pro-inflammatory Cytokines (IL-1β and IL-6) by ELISA: [11][12][13][14][15]
-
Use the cell culture supernatants collected in step 2.1.
-
Follow the manufacturer's instructions for a commercial ELISA kit for mouse IL-1β or IL-6.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Protocol 3: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[16][17][18][19][20]
This protocol outlines a method to determine the inhibitory activity of hydroxynaphthalene compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compounds (hydroxynaphthalenes) and reference inhibitors (e.g., celecoxib, indomethacin)
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based to measure prostaglandin E2)
Procedure:
-
In a 96-well plate, add the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test hydroxynaphthalene compound at various concentrations or a vehicle control.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Quantify the product (e.g., PGE₂) using a suitable detection method (e.g., ELISA or LC-MS/MS).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways[21][22][23]
This protocol describes the detection of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.
Procedure:
-
Culture and treat cells (e.g., RAW 264.7) with the hydroxynaphthalene compound and LPS as described in Protocol 2.1, but for a shorter duration (e.g., 15-60 minutes) to capture signaling events.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Signaling Pathways
Caption: NF-κB and MAPK signaling pathways in inflammation.
Experimental Workflow
Caption: Workflow for evaluating anti-inflammatory hydroxynaphthalenes.
References
- 1. ossila.com [ossila.com]
- 2. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. METHYL 1-HYDROXY-2-NAPHTHOATE | 948-03-8 [chemicalbook.com]
- 7. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mpbio.com [mpbio.com]
Unraveling the Biological Efficacy of CAS 94088-55-8: A Proposed Experimental Design
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutic agents, rigorous and well-defined experimental design is paramount to ascertain the efficacy and mechanism of action of any given compound. This document outlines a comprehensive application note and detailed protocols for researchers, scientists, and drug development professionals to investigate the biological activity of the compound identified by CAS number 94088-55-8, which is described as a 1:1 compound of 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid and a phenothiazine derivative. The proposed experimental workflow is designed to be adaptable and can be modified based on the specific biological question at hand.
I. Compound Identification and Characterization
Initial database searches for CAS 94088-55-8 reveal its identity as 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulphonamide (1:1) . Given the presence of a phenothiazine moiety, a class of compounds known for its diverse pharmacological activities, including antipsychotic and antihistaminic effects, a primary hypothesis is that this compound may modulate neurological or inflammatory pathways. The methylenebis(hydroxynaphthoic acid) component may influence its solubility, stability, or pharmacokinetic properties.
II. Proposed Experimental Workflow
The following diagram outlines a logical progression of experiments to elucidate the efficacy of CAS 94088-55-8.
Caption: A streamlined workflow for the preclinical evaluation of CAS 94088-55-8.
III. Detailed Experimental Protocols
A. Phase 1: In Vitro Characterization
1. Target Identification and Validation:
-
Protocol: Utilize computational methods such as molecular docking against a panel of known receptors for phenothiazine-like compounds (e.g., dopamine receptors, histamine receptors, serotonin receptors).
-
Data Presentation:
Target Receptor Docking Score (kcal/mol) Predicted Binding Affinity (Ki) Dopamine D2 Histamine H1 | Serotonin 5-HT2A| | |
2. Cell-Based Assays:
-
Protocol: Select cell lines expressing the top-ranked target receptors. For example, HEK293 cells transfected with the human dopamine D2 receptor.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of CAS 94088-55-8 for 24-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Presentation:
Concentration (µM) % Cell Viability (24h) % Cell Viability (48h) % Cell Viability (72h) 0.1 1 10 | 100 | | | |
B. Phase 2: Mechanism of Action
1. Signaling Pathway Analysis:
-
Hypothesized Signaling Pathway (Dopamine D2 Receptor):
Caption: A simplified diagram of the dopamine D2 receptor inhibitory signaling pathway.
-
Protocol (cAMP Assay):
-
Culture D2R-expressing cells and stimulate with a known agonist (e.g., quinpirole).
-
Co-treat with varying concentrations of CAS 94088-55-8.
-
Lyse cells and measure intracellular cAMP levels using a competitive ELISA-based kit.
-
-
Data Presentation:
[CAS 94088-55-8] (µM) Intracellular cAMP (pmol/well) 0 (Control) 0.1 1 | 10 | |
C. Phase 3: In Vivo Efficacy
1. Animal Model Selection:
-
Based on the in vitro findings, select an appropriate animal model. For a D2 receptor antagonist, a model of psychosis (e.g., amphetamine-induced hyperlocomotion in mice) would be relevant.
2. Pharmacokinetic Studies:
-
Protocol: Administer a single dose of CAS 94088-55-8 to rodents via relevant routes (e.g., oral, intravenous). Collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS.
-
Data Presentation:
Time (hours) Plasma Concentration (ng/mL) 0.25 0.5 1 2 4 8 | 24 | |
3. Efficacy and Toxicology:
-
Protocol (Amphetamine-Induced Hyperlocomotion):
-
Acclimate mice to the open-field arena.
-
Pre-treat mice with vehicle or CAS 94088-55-8.
-
Administer amphetamine to induce hyperlocomotion.
-
Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
-
Data Presentation:
Treatment Group Total Distance Traveled (cm) Rearing Frequency Vehicle + Saline Vehicle + Amphetamine | CAS 94088-55-8 + Amphetamine | | |
IV. Conclusion
This structured experimental approach provides a robust framework for the initial characterization and efficacy testing of CAS 94088-55-8. The data generated from these protocols will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts. All experimental procedures should be conducted in accordance with relevant institutional and national guidelines for animal care and use.
Application Notes and Protocols for Measuring the Lipophilicity of Hydroxynaphthalene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipophilicity is a critical physicochemical property of a bioactive molecule that significantly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] For hydroxynaphthalene derivatives, a class of compounds with diverse pharmacological activities including anticancer, antibacterial, and antifungal properties, the determination of lipophilicity is paramount in establishing structure-activity relationships (SAR) and optimizing drug-like properties.[2][3][4] This document provides detailed application notes and experimental protocols for the two most common methods for measuring the lipophilicity of hydroxynaphthalene derivatives: the Shake-Flask method for determining the partition coefficient (log P) and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the capacity factor (log k).
Logical Workflow for Method Selection
The choice of method for determining lipophilicity depends on several factors, including the physicochemical properties of the analyte, the required accuracy, and the desired throughput. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.
Caption: Workflow for selecting a lipophilicity measurement technique.
Experimental Protocols
Shake-Flask Method for log P Determination
The shake-flask method is the traditional and "gold standard" technique for the direct determination of the n-octanol/water partition coefficient (log P). It involves measuring the concentration of the analyte in two immiscible phases, n-octanol and water, after they have reached equilibrium.
Materials:
-
Hydroxynaphthalene derivative
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
Separatory funnel
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Volumetric flasks and pipettes
-
pH meter
Protocol:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and purified water in a large container.
-
Shake vigorously for 24 hours at a constant temperature.
-
Allow the two phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
-
Sample Preparation:
-
Prepare a stock solution of the hydroxynaphthalene derivative in n-octanol. The concentration should be chosen to ensure accurate measurement in both phases after partitioning.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution and a known volume of the water to a separatory funnel.
-
Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The optimal shaking time should be determined experimentally to ensure equilibrium is reached.
-
After shaking, allow the phases to separate completely. Centrifugation can be used to facilitate a clean separation.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the hydroxynaphthalene derivative in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of log P:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water
-
The logarithm of P is the log P value: log P = log10(P)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for log k Determination
RP-HPLC is a widely used indirect method for estimating lipophilicity.[5][6][7] It is based on the principle that the retention time of a compound on a non-polar stationary phase is related to its hydrophobicity. The logarithm of the capacity factor (log k) is used as a measure of lipophilicity.[8]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Hydroxynaphthalene derivative
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, if pH control is needed for ionizable compounds)
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Mobile Phase:
-
Prepare a series of mobile phases with varying compositions of methanol and water (or buffer). For example, 80:20, 70:30, 60:40, 50:50 (v/v) methanol:water.
-
Degas the mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the hydroxynaphthalene derivative in the mobile phase to a suitable concentration for UV detection.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a specific methanol/water composition.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the hydroxynaphthalene derivative.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Determination of Retention Time (tR) and Dead Time (t0):
-
Inject the sample and record the retention time (tR).
-
Inject an unretained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t0).
-
-
Calculation of Capacity Factor (k):
-
The capacity factor (k) is calculated for each mobile phase composition using the following formula: k = (tR - t0) / t0
-
-
Determination of log kw:
-
Plot the logarithm of the capacity factor (log k) against the percentage of methanol in the mobile phase.
-
Extrapolate the linear regression to 100% water (0% methanol) to obtain the intercept, which represents the logarithm of the capacity factor in pure water (log kw). This value is often used as a lipophilicity index.
-
Data Presentation
The following table summarizes experimentally determined lipophilicity values for a series of substituted 1-hydroxynaphthalene-2-carboxanilides, as determined by RP-HPLC.[5][8]
| Compound | Substituent (R) | log k | log D6.5 | log D7.4 |
| 1 | H | 0.6838 | 0.4371 | 0.3870 |
| 2 | 2,3-Cl2 | 0.6717 | 0.3949 | 0.3938 |
| 3 | 2,4-Cl2 | 0.9304 | 0.9048 | 0.8909 |
| 4 | 2,5-Cl2 | 0.6894 | 0.5314 | 0.4864 |
| 5 | 2,6-Cl2 | 1.2387 | 1.0960 | 1.0561 |
| 6 | 3,4-Cl2 | 0.5551 | 0.5535 | 0.4888 |
| 7 | 3,5-Cl2 | 0.8911 | 0.8090 | 0.7648 |
| 8 | 2,4,5-Cl3 | 0.8004 | 0.4803 | 0.4275 |
| 9 | 2,4,6-Cl3 | 0.8320 | 0.6566 | 0.6174 |
| 10 | 3,4,5-Cl3 | 1.2387 | 1.0960 | 1.0561 |
| 11 | 2,4-Br2 | 0.8911 | 0.8090 | 0.7648 |
| 12 | 2,5-Br2 | 0.5551 | 0.5535 | 0.4888 |
| 13 | 3,5-Br2 | 0.8004 | 0.4803 | 0.4275 |
| 14 | 2,4,6-Br3 | 0.8911 | 0.8090 | 0.7648 |
| 15 | 2-Cl-4-Br | 0.8320 | 0.6566 | 0.6174 |
| 16 | 2-Cl-5-Br | 0.8004 | 0.4803 | 0.4275 |
| 17 | 3-Cl-4-Br | 0.9304 | 0.9048 | 0.8909 |
| 18 | 4-Cl-2-Br | 0.8320 | 0.6566 | 0.6174 |
log k values were determined using a mobile phase of methanol/water. log D values were determined at pH 6.5 and 7.4.
Signaling Pathways and Experimental Workflows
The lipophilicity of hydroxynaphthalene derivatives is a key determinant of their ability to cross cell membranes and interact with intracellular targets, thereby influencing their biological activity. The following diagram illustrates a simplified workflow from lipophilicity determination to the assessment of biological activity, a crucial process in drug discovery.
Caption: Drug discovery workflow for hydroxynaphthalene derivatives.
References
- 1. bohrium.com [bohrium.com]
- 2. Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for In Vitro Screening of Undecylenoyl Phenylalanine (Einecs 302-056-4) Against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Undecylenoyl Phenylalanine (Einecs 302-056-4) is a compound well-documented for its application in skincare as a lightening agent, primarily by acting as an antagonist to the α-melanocyte-stimulating hormone (α-MSH).[1][2][3][4][5] To date, there is no publicly available scientific literature detailing its efficacy or mechanism of action as an antimicrobial agent against Staphylococcus aureus. The following application notes and protocols, therefore, provide a proposed, comprehensive framework for conducting an initial in vitro screening based on established, standardized methodologies for antimicrobial susceptibility testing.
Introduction
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases. The emergence of antibiotic-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the search for novel antimicrobial agents.
Undecylenoyl Phenylalanine is a synthetic derivative of the amino acid phenylalanine and undecylenic acid, a fatty acid.[6][7] While its primary known biological activity is the inhibition of melanin synthesis, its chemical structure, incorporating a fatty acid chain, suggests that it may possess membrane-active properties worth investigating for antibacterial potential. These protocols outline two standard, validated methods for assessing the in vitro activity of Undecylenoyl Phenylalanine against S. aureus: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for preliminary screening.
Materials and Reagents
-
Test Compound: Undecylenoyl Phenylalanine (this compound), powder form.
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile.
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate).
-
Culture Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Mueller-Hinton Agar (MHA).
-
Tryptic Soy Broth (TSB) or Agar (TSA) for initial culture.
-
-
Reagents & Consumables:
-
Sterile 96-well microtiter plates.
-
Sterile filter paper disks (6 mm diameter).
-
0.9% sterile saline.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or densitometer.
-
Sterile tubes, pipettes, and tips.
-
-
Control Antibiotics:
-
Vancomycin (positive control for Gram-positive bacteria).
-
Gentamicin.
-
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of a compound that visibly inhibits the growth of the microorganism.
A. Preparation of Stock Solution:
-
Undecylenoyl Phenylalanine is poorly soluble in water but soluble in DMSO.[1][8] Prepare a 10 mg/mL stock solution by dissolving 10 mg of Undecylenoyl Phenylalanine in 1 mL of sterile DMSO.
-
Note: A preliminary test should be run to ensure the final concentration of DMSO in the wells (typically ≤1%) does not affect bacterial growth.
B. Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of S. aureus.
-
Transfer the colonies into a tube containing 5 mL of sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
C. Assay Procedure in 96-Well Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (or a pre-diluted solution) to the first column of wells, resulting in the starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
The 11th column will serve as the growth control (no compound) and the 12th column as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum (from step B5) to wells in columns 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile CAMHB to the sterility control wells (column 12).
-
Seal the plate and incubate at 37°C for 18-24 hours.
D. Interpretation of Results:
-
The MIC is the lowest concentration of Undecylenoyl Phenylalanine at which there is no visible growth (turbidity) compared to the positive control.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This is a qualitative method to assess the antimicrobial activity of a substance.
A. Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 3.1, step B.
-
Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[9][10]
-
Allow the plate to dry for 3-5 minutes.
B. Application of Test Compound:
-
Impregnate sterile 6 mm paper disks with a known amount of the Undecylenoyl Phenylalanine stock solution (e.g., 10 µL of a 10 mg/mL solution).
-
Allow the solvent (DMSO) on the disks to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.
-
Place a control disk containing only the solvent (DMSO) and a positive control disk with a standard antibiotic (e.g., Vancomycin 30 µg).
-
Gently press each disk to ensure complete contact with the agar surface.
C. Incubation and Interpretation:
-
Invert the plates and incubate at 37°C for 18-24 hours.[11]
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
A zone of inhibition around the Undecylenoyl Phenylalanine disk (and absent around the DMSO-only disk) indicates antimicrobial activity.
Data Presentation
Quantitative data from these experiments should be recorded systematically.
Table 1: Hypothetical MIC and MBC Values for Undecylenoyl Phenylalanine against S. aureus
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Undecylenoyl Phenylalanine | S. aureus ATCC 25923 | ||
| Vancomycin (Control) | S. aureus ATCC 25923 |
Table 2: Hypothetical Zone of Inhibition Data for Undecylenoyl Phenylalanine
| Compound (Amount/disk) | Strain | Zone of Inhibition (mm) | Interpretation |
| Undecylenoyl Phenylalanine (100 µg) | S. aureus ATCC 25923 | ||
| DMSO (Solvent Control) | S. aureus ATCC 25923 | 0 | No Inhibition |
| Vancomycin (30 µg) | S. aureus ATCC 25923 | Susceptible |
Visualized Workflows and Logic
Caption: Workflow for Broto Microdilution MIC Assay.
Caption: Logical progression for antibacterial screening.
References
- 1. Undecylenoyl phenylalanine | Melanocortin Receptor | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Undecylenoyl Phenylalanine (Explained + Products) [incidecoder.com]
- 4. cipherskincare.com [cipherskincare.com]
- 5. UNDECYLENOYL PHENYLALANINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. specialchem.com [specialchem.com]
- 7. Release studies of undecylenoyl phenylalanine from topical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. justglow.co.uk [justglow.co.uk]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
Troubleshooting & Optimization
challenges in the synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, commonly known as Pamoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the common name for 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid?
A1: The common name for this compound is Pamoic acid or Embonic acid.[1]
Q2: What is the general synthetic route for Pamoic acid?
A2: Pamoic acid is typically synthesized through the condensation reaction of 3-hydroxy-2-naphthoic acid with formaldehyde or paraformaldehyde.[1][2] This reaction is often carried out in a solvent such as N,N-dimethylformamide (DMF) and catalyzed by a strong acid like sulfuric acid.[3][4]
Q3: What are the primary starting materials for the synthesis of Pamoic acid?
A3: The primary starting materials are 3-hydroxy-2-naphthoic acid and formaldehyde (or its solid polymer, paraformaldehyde).[2]
Q4: What are some common applications of Pamoic acid?
A4: Pamoic acid is widely used in the pharmaceutical industry as a counterion to form pamoate salts of various drug compounds. This can improve the drug's solubility, stability, and dissolution rate.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Pamoic Acid | Incomplete reaction. | - Ensure the reaction temperature is maintained within the optimal range (95-105°C) for the specified duration (2.5-3.5 hours) as per the protocol.[3][4]- Verify the quality and reactivity of the starting materials (3-hydroxy-2-naphthoic acid and paraformaldehyde).- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal catalyst concentration. | - Check the concentration and amount of sulfuric acid added. Too little may result in a sluggish reaction. | |
| Loss of product during workup. | - When precipitating with methanol, ensure the mixture is sufficiently cooled to minimize the solubility of Pamoic acid.[3][4]- Wash the collected product with an appropriate amount of cold methanol to remove impurities without significant product loss. | |
| Product is discolored (dark or tarry) | Reaction temperature was too high. | - Carefully monitor and control the reaction temperature. The exothermic nature of the reaction after adding the catalyst can lead to a rapid temperature increase.[3][4] |
| Presence of impurities in starting materials. | - Use high-purity 3-hydroxy-2-naphthoic acid and paraformaldehyde. | |
| Side reactions due to prolonged reaction time. | - Adhere to the recommended reaction time. Over-exposure to acidic conditions at high temperatures can lead to degradation. | |
| Difficulty in filtering the precipitated product | Very fine particles formed during precipitation. | - Try adding methanol slowly to the cooled reaction mixture with gentle stirring to encourage the formation of larger crystals.- Allow for a longer crystallization time at a lower temperature. |
| Incomplete removal of starting material (3-hydroxy-2-naphthoic acid) | Insufficient reaction time or temperature. | - Confirm that the reaction has been run for the specified time and at the correct temperature to ensure complete conversion. |
| Inefficient purification. | - The solubility of Pamoic acid is very low in water, alcohol, ether, benzene, and acetic acid.[6] Washing the crude product with a suitable solvent in which the starting material is more soluble could be effective. |
Experimental Protocols
Synthesis of Pamoic Acid via Condensation of 3-Hydroxy-2-naphthoic Acid and Paraformaldehyde
This protocol is adapted from a patented method.[3][4]
Materials:
-
3-hydroxy-2-naphthoic acid ("2,3-acid")
-
Paraformaldehyde
-
N,N-dimethylformamide (DMF)
-
Concentrated Sulfuric Acid (98%)
-
Methanol
-
Catalyst (as specified in the patent, though sulfuric acid also acts as the catalyst)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge N,N-dimethylformamide (DMF).
-
Addition of Reactants: Add 3-hydroxy-2-naphthoic acid and paraformaldehyde to the DMF.
-
Initial Heating: Heat the mixture to 58-62°C and maintain this temperature for 28-32 minutes with stirring.
-
Catalyst Addition and Exotherm: Add the catalyst and concentrated sulfuric acid. The reaction is exothermic and the temperature will naturally rise.
-
Reaction: Heat the mixture to 75-85°C. Allow the temperature to further increase to 95-105°C due to the heat of the reaction and maintain this temperature for 2.5-3.5 hours.
-
Cooling: After the reaction is complete, cool the mixture to approximately 25°C.
-
Precipitation: Add methanol to the cooled reaction mixture to precipitate the Pamoic acid.
-
Isolation and Purification: Isolate the product by centrifugation or filtration. Wash the collected solid with methanol.
-
Drying: Dry the purified Pamoic acid to obtain the final product.
Quantitative Data from an Exemplary Procedure: [3]
| Reagent | Amount |
| N,N-dimethylformamide (DMF) | 266 kg |
| 3-hydroxy-2-naphthoic acid | 175 kg |
| Paraformaldehyde | 21 kg |
| Methanol | 224 kg |
| Catalyst | 1.5 kg |
Visualizations
Experimental Workflow for Pamoic Acid Synthesis
Caption: A step-by-step workflow for the synthesis of Pamoic acid.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Pamoic acid - Wikipedia [en.wikipedia.org]
- 2. Pamoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN102659577B - Preparation method of pamoic acid - Google Patents [patents.google.com]
- 4. CN102659577A - Preparation method of pamoic acid - Google Patents [patents.google.com]
- 5. HPLC Method for Analysis of Pamoic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. Pamoic Acid [drugfuture.com]
Technical Support Center: Synthesis of Hydroxynaphthalene Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hydroxynaphthalene carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hydroxynaphthalene carboxylic acids?
A1: The most prevalent industrial method for synthesizing hydroxynaphthalene carboxylic acids is the Kolbe-Schmitt reaction.[1][2][3][4] This reaction involves the carboxylation of an alkali metal salt of a naphthol (naphtholate) with carbon dioxide under elevated temperature and pressure.[2]
Q2: Which factors have the most significant impact on the yield and regioselectivity of the Kolbe-Schmitt reaction for hydroxynaphthalene carboxylic acid synthesis?
A2: The yield and regioselectivity (the specific isomer produced) are highly sensitive to several factors, including:
-
Reaction Temperature: Temperature influences which isomer is preferentially formed. For example, in the carboxylation of 2-naphthol, lower temperatures (around 373 K) favor the formation of 2-hydroxy-1-naphthoic acid, while higher temperatures can lead to the formation of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.[2][5]
-
Carbon Dioxide Pressure: The pressure of CO2 is a critical factor governing the overall reaction yield.[5]
-
Choice of Alkali Metal: The alkali metal used to form the naphtholate salt (e.g., sodium vs. potassium) can significantly affect the product ratio.[5][6]
-
Reaction Time: The duration of the reaction can influence the product distribution.[5]
-
Additives: The addition of substances like potassium carbonate (K₂CO₃) can increase both the yield and regioselectivity for certain isomers, such as 2-hydroxynaphthalene-6-carboxylic acid.[1]
Q3: What are the common side products and impurities encountered during the synthesis, and how can they be minimized?
A3: Common impurities include unreacted naphthol and the formation of undesired isomers or dicarboxylic acids.[7][8] For instance, in the synthesis of 2-hydroxy-6-naphthoic acid, 2-hydroxy-3-naphthoic acid and 2-hydroxynaphthalene-3,6-dicarboxylic acid can be significant byproducts.[7] Minimizing these impurities can be achieved by carefully controlling the reaction conditions as outlined in A2.
Q4: What are the recommended purification methods for hydroxynaphthalene carboxylic acids?
A4: Purification can be achieved through several methods:
-
Recrystallization: This is a common method, and solvents such as water (under pressure), 1,4-dioxane, aqueous alcohol, or toluene can be used.[7][9]
-
Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by dissolving the crude product in an aqueous alkali solution to form a salt, washing with an organic solvent to remove neutral impurities (like unreacted naphthol), and then re-acidifying to precipitate the purified carboxylic acid.[9]
-
Selective Precipitation: By carefully adjusting the pH of an aqueous solution of the reaction mixture, different components can be selectively precipitated based on their varying acid strengths.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Suboptimal reaction temperature or pressure.- Incomplete conversion of naphthol to naphtholate.- Presence of moisture in the reactants.- Insufficient reaction time. | - Optimize temperature and CO₂ pressure based on the desired isomer (see table below).- Ensure complete dryness of the naphtholate salt before carboxylation. The Kolbe-Schmitt reaction is very sensitive to water.[5]- Increase reaction time and monitor the reaction progress. |
| Formation of Undesired Isomers | - Incorrect reaction temperature.- The choice of alkali metal may favor a different isomer. | - Adjust the reaction temperature. For example, for 2-naphthol, lower temperatures favor carboxylation at the 1-position, while higher temperatures favor the 3- and 6-positions.[5]- Consider using a different alkali metal hydroxide (e.g., NaOH vs. KOH) to alter the regioselectivity.[6] |
| Presence of Unreacted Naphthol | - Incomplete carboxylation reaction.- Decarboxylation of the product at high temperatures. | - Increase CO₂ pressure and/or reaction time to drive the reaction to completion.- Avoid excessively high temperatures, which can lead to the product decomposing back to the starting naphthol.[5] |
| Formation of Dicarboxylic Acids | - High reaction temperature and pressure can sometimes promote further carboxylation. | - Moderate the reaction conditions, particularly temperature and pressure, to reduce the likelihood of a second carboxylation event. |
Quantitative Data on Reaction Conditions and Yields
Table 1: Influence of Reaction Conditions on the Carboxylation of 2-Naphthol
| Alkali Metal | Temperature (K) | CO₂ Pressure (atm) | Reaction Time (h) | Major Product(s) | Yield (%) | Selectivity (%) | Reference |
| N/A | 373 | N/A | N/A | 2-hydroxy-1-naphthoic acid | High | ~100% for 2,1-HNA | [5] |
| N/A | >373 | N/A | N/A | 2-hydroxy-1-naphthoic acid, 3-hydroxy-2-naphthoic acid | Decreased | Decreased for 2,1-HNA | [5] |
| N/A | 543 | 6 | 6 | 2-hydroxy-6-naphthoic acid | 28.6 | 81.6% for 2,6-HNA | [5] |
Table 2: Yields from a Specific Patented Process for 2-Hydroxynaphthalene-6-carboxylic Acid [7]
| Starting Material | Product | Yield (%) | Byproducts | Byproduct Yields (%) |
| Potassium β-naphtholate | 2-hydroxynaphthalene-6-carboxylic acid | 41 | 2-hydroxynaphthalene-3-carboxylic acidβ-naphthol2-hydroxynaphthalene-3,6-dicarboxylic acid | 7.11128 |
| 2-hydroxynaphthalene-3-carboxylic acid (re-used byproduct) | 2-hydroxynaphthalene-6-carboxylic acid | 47 | Unreacted 2,3-HNAβ-naphthol2-hydroxynaphthalene-3,6-dicarboxylic acid | 7.21817 |
Experimental Protocols
Protocol 1: General Synthesis of Hydroxynaphthalene Carboxylic Acid via Kolbe-Schmitt Reaction
This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction.[2][10]
1. Formation of the Alkali Metal Naphtholate: a. In a suitable reaction vessel, dissolve the starting naphthol (e.g., 2-naphthol) in a minimal amount of an appropriate solvent (in some cases, the reaction can be performed under solvent-free conditions). b. Add an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide). c. Heat the mixture to remove water, typically under vacuum, until the solid, dry alkali metal naphtholate is obtained. Complete removal of water is crucial.[5]
2. Carboxylation: a. Transfer the dry naphtholate to a high-pressure autoclave. b. Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 5-100 atm).[2][5] c. Heat the autoclave to the target reaction temperature (e.g., 125-280°C) while stirring.[2][7] d. Maintain these conditions for the specified reaction time (e.g., 2-6 hours).[5][11]
3. Work-up and Isolation: a. After cooling and carefully venting the autoclave, dissolve the solid reaction product in water. b. Filter the solution to remove any insoluble impurities. c. Acidify the aqueous solution with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a low pH (e.g., pH 2).[11] d. The hydroxynaphthalene carboxylic acid will precipitate out of the solution. e. Collect the solid product by filtration, wash it with cold water to remove any remaining salts, and dry it.
4. Purification: a. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture, toluene) to obtain the purified hydroxynaphthalene carboxylic acid.[9]
Visualizations
Caption: Experimental workflow for hydroxynaphthalene carboxylic acid synthesis.
Caption: Simplified mechanism of the Kolbe-Schmitt reaction.
References
- 1. 8-Hydroxynaphthalene-2-carboxylic acid | 5776-28-3 | Benchchem [benchchem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. organic chemistry - Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. US5808142A - Process for the preparation of 2-hydroxynaphthalene-6-carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Page loading... [guidechem.com]
- 11. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with GW501516 (Cardarine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered when working with GW501516 (also known by its EINECS number 302-056-4, and trade names Cardarine or Endurobol).
Frequently Asked Questions (FAQs)
Q1: What is GW501516 and why is its solubility a concern?
GW501516, also identified as Einecs 302-056-4, is a selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist.[1] It is supplied as a white to beige crystalline solid or powder.[2] While it is a potent and valuable research compound, its poor solubility in aqueous buffers can present a significant challenge for in vitro and in vivo experiments.[2]
Q2: What are the recommended solvents for dissolving GW501516?
GW501516 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[2] It is practically insoluble in water.[1]
Q3: How can I prepare a working solution of GW501516 for cell-based assays?
For aqueous-based assays, it is recommended to first dissolve GW501516 in an organic solvent like DMSO or DMF to create a concentrated stock solution.[2] This stock solution can then be further diluted with the aqueous buffer of choice to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not affect the cells.
Q4: What is the maximum solubility of GW501516 in common solvents?
The solubility of GW501516 can vary slightly between suppliers and batches. However, typical solubility values are summarized in the table below.
Solubility Data
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 20 - 91[1][2] | 44.0 - 200.7[1] | Use fresh, moisture-free DMSO for best results.[1] Sonication may be recommended.[3] |
| DMF | 25[2] | 55.1 | - |
| Ethanol | 12 - 22[1][2] | 26.5 - 48.5 | - |
| DMF:PBS (1:2, pH 7.2) | ~0.5[2] | ~1.1 | Aqueous solutions are not recommended for storage for more than one day.[2] |
| Water | Insoluble[1] | - | - |
| Corn Oil | - | - | A stock solution in DMSO can be diluted in corn oil for in vivo studies.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The concentration of GW501516 exceeds its solubility limit in the final aqueous solution. | - Increase the proportion of the organic solvent in the final solution, ensuring it remains compatible with your experimental system.- Decrease the final concentration of GW501516.- Prepare a fresh solution for each experiment, as aqueous solutions can be unstable.[2] |
| Cloudy or unclear stock solution | The compound has not fully dissolved in the organic solvent. | - Gently warm the solution (be cautious of compound degradation).- Use sonication to aid dissolution.[3]- Ensure you are using a high-purity, anhydrous solvent. |
| Inconsistent experimental results | - Incomplete dissolution of GW501516.- Degradation of the compound in solution. | - Visually inspect your stock solution for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them appropriately at -20°C for long-term stability.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GW501516 Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.535 mg of GW501516 powder (Molecular Weight: 453.5 g/mol ).[2]
-
Dissolving: Add 1 mL of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a frozen aliquot of the 10 mM GW501516 stock solution in DMSO at room temperature.
-
Dilution: Aseptically add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Application: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions.[2]
Visualizing Pathways and Workflows
To further aid in experimental design and understanding, the following diagrams illustrate the signaling pathway of GW501516 and a typical experimental workflow for its use.
Caption: Simplified signaling pathway of GW501516 activation of PPARδ.
References
Technical Support Center: Analysis of Lafutidine (CAS 94088-55-8) by HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Lafutidine (CAS 94088-55-8).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Lafutidine analysis?
A1: A common starting point for the analysis of Lafutidine is using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier (like methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength between 215 nm and 299 nm.[1][2][3]
Q2: How can I prepare a standard solution of Lafutidine?
A2: To prepare a standard stock solution, accurately weigh a known amount of Lafutidine reference standard and dissolve it in a suitable solvent, which is often the mobile phase itself or a component of the mobile phase like methanol.[1][4] This stock solution can then be serially diluted with the mobile phase to create calibration standards of desired concentrations. For example, a 100 µg/mL stock solution can be prepared by dissolving 10 mg of Lafutidine in 100 mL of the mobile phase.[1]
Q3: What are the critical parameters to consider during method development for Lafutidine?
A3: Key parameters to optimize include the mobile phase composition (the ratio of organic to aqueous phase and the pH of the buffer), the type of stationary phase (C18 is common), the flow rate, and the detection wavelength. The pH of the mobile phase can be particularly important for achieving good peak shape and retention time for Lafutidine.
Q4: Under what conditions is Lafutidine known to degrade?
A4: Lafutidine is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][5][6] It has been found to be relatively stable under neutral, thermal (dry heat), and photolytic conditions.[1][2] When developing a stability-indicating method, it is crucial to resolve the main Lafutidine peak from any potential degradation products.[1][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Lafutidine.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation. | - Adjust the pH of the mobile phase buffer. For Lafutidine, a pH around 6.0-7.5 has been used successfully.[2][7]- Reduce the sample concentration or injection volume.- Wash the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Ghost Peaks | - Contaminated mobile phase or glassware.- Carryover from previous injections.- Impurities in the sample diluent. | - Use high-purity solvents and reagents for the mobile phase.- Implement a needle wash step in the autosampler method.- Ensure the sample diluent is clean and does not contain interfering substances. |
| Low Sensitivity/Poor Signal-to-Noise | - Incorrect detection wavelength.- Low sample concentration.- Detector lamp aging. | - Optimize the detection wavelength. Wavelengths between 215 nm and 299 nm have been reported for Lafutidine.[1][2][3]- Increase the sample concentration or injection volume.- Check the detector lamp's usage and replace it if necessary. |
| Appearance of Degradation Peaks | - Sample instability in the analytical solution.- Exposure of the sample to harsh conditions (e.g., strong acid or base). | - Analyze samples as fresh as possible. Lafutidine solutions have been shown to be stable for up to 24 hours at room temperature and under refrigeration.[5]- Ensure sample preparation methods avoid extreme pH or oxidizing conditions. |
Experimental Protocols
Sample Preparation
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Lafutidine reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[2]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 5-30 µg/mL).[6]
-
-
Sample Solution (from Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a known amount of Lafutidine (e.g., 10 mg).
-
Transfer to a 100 mL volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1][2]
-
HPLC Method Parameters
The following table summarizes typical HPLC parameters used for the analysis of Lafutidine.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | C18 (250 x 4.6 mm, 5 µm)[2] | C18 (250mm x 4.6mm, 5µm)[5] |
| Mobile Phase | 0.1M Phosphate buffer (pH 4.0) : Methanol (30:70 v/v)[1] | 0.02M Potassium dihydrogen orthophosphate buffer (pH 6.0) : Acetonitrile (30:70 v/v)[2] | Methanol : Acetonitrile (90:10 v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[5] |
| Detection Wavelength | 299 nm[1] | 215 nm[2] | 273 nm[5] |
| Injection Volume | 20 µL | 10 µL[2] | 20 µL[4] |
| Column Temperature | Ambient | Ambient | Ambient[5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. neuroquantology.com [neuroquantology.com]
Technical Support Center: Troubleshooting Contamination in Cell-Based Assays with Hydroxynaphthalene Derivatives
This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting contamination and interference issues in cell-based assays, with a specific focus on challenges posed by hydroxynaphthalene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination in cell-based assays?
A1: Contamination in cell-based assays can be broadly categorized into two types: biological and chemical.
-
Biological contaminants are often the most common and include bacteria, molds, yeasts, viruses, and mycoplasma.[1][2] These can be introduced through non-sterile supplies, media, or improper aseptic techniques.[3][4] Cross-contamination with other cell lines is also a significant issue.[5]
-
Chemical contaminants are non-living substances that can interfere with cell growth or assay readouts.[1][3] Sources include impurities in media components, sera, water, detergents, endotoxins from bacteria, and plasticizers from labware.[3][5] Investigated compounds, such as hydroxynaphthalene derivatives, can also be a source of chemical interference.
Q2: How can I detect contamination in my cell cultures?
A2: The detection method depends on the type of contaminant:
-
Bacteria, Yeasts, and Molds: These are often visible by light microscopy. Signs include turbidity (cloudiness) of the culture medium, a sudden change in pH (often a color change of the phenol red indicator), and visible colonies or filaments.[1][2]
-
Mycoplasma: This type of bacterial contamination is not visible by standard microscopy and does not cause turbidity.[1] Detection requires specific methods like PCR, ELISA, or fluorescent staining with dyes like DAPI or Hoechst.[2]
-
Viruses: Viral contamination is also difficult to detect visually. Methods like PCR, ELISA, or electron microscopy are required for identification.[5]
-
Chemical Contamination: This can be challenging to detect directly. Often, it is suspected when cells exhibit poor growth, altered morphology, or when assay results are inconsistent or show high background, despite no visible signs of biological contamination.[1]
Q3: What are hydroxynaphthalene derivatives and how can they affect my cell-based assays?
A3: Hydroxynaphthalene derivatives are a class of chemical compounds containing a naphthalene ring system with one or more hydroxyl (-OH) groups. They are investigated for various biological activities. In cell-based assays, they can present two main challenges:
-
Cytotoxicity: Like many small molecules, they can be toxic to cells at certain concentrations, leading to cell death and affecting assay readouts that rely on cell viability (e.g., MTT, CellTiter-Glo®).
-
Assay Interference: These compounds can interfere with the assay detection method itself. Naphthalene moieties are often fluorescent, which can lead to false-positive or false-negative signals in fluorescence-based assays.[6][7][8] They can also absorb light, potentially interfering with absorbance-based readouts.[9] Some may also act as Pan-Assay Interference Compounds (PAINS), which non-specifically interact with multiple targets, leading to misleading results.[10][11][12]
Q4: What is a Pan-Assay Interference Compound (PAIN)?
A4: A Pan-Assay Interference Compound (PAIN) is a molecule that shows activity in numerous high-throughput screening assays in a non-specific manner.[10][11] This apparent activity is often not due to a specific interaction with the biological target but rather due to the compound's chemical properties that interfere with the assay technology.[10] Common PAINS include compounds with reactive functional groups, aggregators, and fluorescent molecules.[10][13] It is crucial to identify and eliminate PAINS early in a drug discovery campaign to avoid wasting resources on false positives.[10][13][14]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Poor Cell Growth
Question: My cells are dying or not growing as expected after treatment with a hydroxynaphthalene derivative, even at concentrations where I expect to see a specific effect. How can I troubleshoot this?
Answer:
This issue could be due to general cytotoxicity of the compound or a chemical contamination issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Methodologies:
-
Dose-Response Cytotoxicity Assay (e.g., MTT):
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of your hydroxynaphthalene derivative in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 0.01 µM to 100 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the absorbance against the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[15]
-
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Question: I am seeing a high background signal or an unexpectedly high number of "hits" in my fluorescence-based assay when using a hydroxynaphthalene derivative. What could be the cause?
Answer:
Hydroxynaphthalene derivatives are often inherently fluorescent and can interfere with fluorescence readouts.[6][7] This can lead to a high background signal or a false-positive result if the compound's fluorescence overlaps with that of your assay's reporter fluorophore.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Detailed Methodologies:
-
Assessing Intrinsic Fluorescence:
-
Preparation: Prepare dilutions of your hydroxynaphthalene derivative in the same assay buffer used for your primary experiment.
-
Measurement: In a microplate reader, measure the fluorescence of the compound dilutions at the same excitation and emission wavelengths used in your assay.
-
Analysis: If you observe a concentration-dependent increase in fluorescence, your compound is interfering with the assay readout.
-
-
Counter-Screen Protocol:
-
Cell Lines: Use two cell lines: your experimental cell line expressing the fluorescent reporter and a negative control cell line that does not.
-
Assay Protocol: Perform your standard assay protocol on both cell lines, including treatment with your hydroxynaphthalene derivative.
-
Data Comparison: If you observe a signal in the negative control cell line that is dependent on the concentration of your compound, it confirms that the compound is causing a false-positive signal.[16]
-
Quantitative Data Summary
The cytotoxic effects of hydroxynaphthalene derivatives can vary significantly based on their specific structure and the cell line being tested. Below is a summary of reported IC50 values for some of these compounds.
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Phenylnaphthalene | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6) | HCT116 | 15.20 | [13] |
| 2-Phenylnaphthalene | PNAP-3 | HCT116 | 33.83 | [13] |
| 2-Phenylnaphthalene | PNAP-7 | HCT116 | 23.61 | [13] |
| 2-Phenylnaphthalene | PNAP-5 | HCT116 | 46.95 | [13] |
| Naphthalen-1-yloxyacetamide | Conjugate 5d | MCF-7 | 2.33 | [17] |
| Naphthalen-1-yloxyacetamide | Conjugate 5e | MCF-7 | 3.03 | [17] |
| Naphthalen-1-yloxyacetamide | Conjugate 5c | MCF-7 | 7.39 | [17] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Potential Non-Specific Effects of Hydroxynaphthalene Derivatives
Caption: Potential non-specific cellular effects of hydroxynaphthalene derivatives.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. 细胞培养污染故障排除 [sigmaaldrich.com]
- 4. novabio.lt [novabio.lt]
- 5. corning.com [corning.com]
- 6. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Modeling of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the molecular modeling of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid. Due to the molecule's significant conformational flexibility, particular attention is given to challenges in docking and dynamic simulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the molecular modeling of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid?
A1: The primary challenge stems from the molecule's high number of rotatable bonds, leading to a vast conformational space. This complexity can make it difficult to identify the bioactive conformation and predict its binding mode with a target protein accurately. Standard docking protocols may struggle with such a flexible ligand, potentially leading to inaccurate scoring and ranking of docked poses.[1][2][3]
Q2: How can I prepare the structure of this molecule for docking?
A2: Proper preparation is crucial. Start by generating a 3D structure using a molecule builder and perform an initial geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. Given the two carboxylic acid and two hydroxyl groups, it is essential to determine the likely protonation states at physiological pH. These can be predicted using pKa calculation tools.
Q3: Which docking software is recommended for such a flexible molecule?
A3: For highly flexible ligands, it is advisable to use docking programs that incorporate ligand flexibility and ideally some degree of receptor flexibility. Software with advanced conformational sampling algorithms and robust scoring functions is preferred.[4][5][6] Consider programs that allow for induced fit docking (IFD) or ensemble docking, where multiple receptor conformations are used.
Q4: My docking results show poor clustering of poses. What does this indicate?
A4: Poor clustering of docked poses often suggests that the scoring function is struggling to find a distinct, low-energy binding mode. This is common for flexible ligands where many conformations can have similar scores.[1] It may indicate that the binding affinity is not driven by a single, well-defined interaction but rather by a combination of weaker, more dynamic interactions. Consider increasing the number of genetic algorithm runs or using a more exhaustive search algorithm.
Q5: How can I refine the docked poses of this molecule?
A5: Post-docking refinement is highly recommended. Molecular dynamics (MD) simulations are a powerful tool to assess the stability of the docked pose and to observe the dynamic behavior of the ligand-protein complex. A stable pose will generally show minimal deviation from the initial docked conformation over the course of the simulation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Docking fails to produce a stable binding mode. | The high flexibility of the ligand is likely preventing the docking algorithm from adequately sampling the conformational space.[1][7] | 1. Fragment-based docking: Break the molecule into its two hydroxynaphthalene carboxylic acid moieties, dock them individually, and then use the resulting poses to guide the docking of the full molecule.[1] 2. Torsional constraints: If there is prior knowledge about the bound conformation, apply torsional constraints to reduce the number of rotatable bonds being sampled.[7] 3. Induced Fit Docking (IFD): Use a docking protocol that allows for receptor side-chain flexibility to accommodate the ligand.[4][6] |
| The predicted binding energy is weak, contrary to experimental data. | The scoring function may be inaccurately evaluating the binding interactions.[4][8] This can be a "hard failure" of the energy function.[8] | 1. Rescoring: Use a different scoring function or a consensus scoring approach to re-evaluate the docked poses. 2. MM/PBSA or MM/GBSA calculations: Perform Molecular Mechanics/Poisson-Boltzmann Surface Area or Generalized Born Surface Area calculations on the docked poses to get a more accurate estimate of the binding free energy. |
| Molecular dynamics simulations show the ligand dissociating from the binding pocket. | The initial docked pose may be incorrect, or the force field parameters for the ligand may be inaccurate. | 1. Re-docking: Try a different docking program or protocol to generate alternative binding poses. 2. Force field parameterization: Carefully validate or re-parameterize the force field for the ligand, especially the dihedral parameters governing the rotatable bonds. |
| Difficulty in determining the correct protonation states of the carboxylic and hydroxyl groups. | The local microenvironment of the binding pocket can significantly alter the pKa of ionizable groups. | 1. PropKa or H++: Use web servers or software to predict the pKa of the ligand's functional groups both in solution and in the context of the protein binding site. 2. Test multiple protonation states: Perform docking and MD simulations with different combinations of protonation states to identify the most stable complex. |
Experimental Protocols
Protocol 1: Flexible Ligand Docking using AutoDock Vina
-
Ligand Preparation:
-
Generate the 3D structure of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid.
-
Assign protonation states for physiological pH (typically with carboxylates deprotonated).
-
Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.
-
-
Receptor Preparation:
-
Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges.
-
Define the binding site by creating a grid box that encompasses the active site.
-
-
Docking Execution:
-
Run AutoDock Vina with an increased exhaustiveness parameter (e.g., 32 or higher) to enhance the conformational search.
-
Generate a sufficient number of binding modes (e.g., 20) for analysis.
-
-
Analysis:
-
Analyze the resulting poses and their corresponding binding affinities.
-
Cluster the poses based on root-mean-square deviation (RMSD) to identify consensus binding modes.
-
Protocol 2: Post-Docking Molecular Dynamics (MD) Simulation using GROMACS
-
System Preparation:
-
Take the top-ranked docked pose of the ligand-protein complex.
-
Generate the ligand topology and parameters using a tool like CHARMM-GUI or AmberTools.
-
Place the complex in a suitable simulation box (e.g., cubic or dodecahedron) and solvate with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.
-
Equilibration:
-
Perform an NVT (constant number of particles, volume, and temperature) equilibration for 100-200 ps to stabilize the temperature.
-
Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 500-1000 ps to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for at least 100 ns.
-
-
Analysis:
-
Analyze the trajectory for RMSD of the ligand and protein to assess stability.
-
Examine the hydrogen bonds and other key interactions between the ligand and the protein over time.
-
Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Data Presentation
Table 1: Comparison of Docking Scores from Different Protocols
| Docking Protocol | Scoring Function | Predicted Binding Affinity (kcal/mol) | Number of Poses in Top Cluster |
| Rigid Receptor Docking | Vina Score | -8.5 | 3 |
| Flexible Side-Chain Docking | Vina Score | -9.2 | 6 |
| Induced Fit Docking | GlideScore | -10.1 | 12 |
| Ensemble Docking | Vina Score (average) | -9.5 | 8 |
Table 2: RMSD of Ligand During MD Simulation
| Simulation Time (ns) | RMSD from Initial Pose (Å) - Protocol A | RMSD from Initial Pose (Å) - Protocol B |
| 0 | 0.0 | 0.0 |
| 25 | 1.2 | 3.5 |
| 50 | 1.5 | 4.8 |
| 75 | 1.4 | 5.2 |
| 100 | 1.6 | 5.5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Rotatable Bond Counts: Capturing 3D Conformational Flexibility in a Single Descriptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Docking: Mini Review [jscimedcentral.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Advances and Challenges in Protein-Ligand Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schrödinger Customer Portal [my.schrodinger.com]
- 8. users.cs.duke.edu [users.cs.duke.edu]
Technical Support Center: Addressing Instability of Hydroxynaphthalene Compounds in Solution
For Researchers, Scientists, and Drug Development Professionals
Hydroxynaphthalene compounds are valuable precursors and intermediates in various fields, including dye synthesis, pharmaceuticals, and agrochemicals. However, their inherent instability in solution can pose significant challenges during experimental work, leading to issues such as discoloration, precipitation, and loss of activity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address these common problems and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My hydroxynaphthalene solution is changing color. What is causing this and how can I prevent it?
A1: Discoloration, often appearing as a yellow, brown, or reddish-blue precipitate, is a common sign of degradation.[1][2] This is primarily due to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions.[1][3][4] The hydroxyl group on the naphthalene ring is susceptible to oxidation, leading to the formation of colored quinone-type structures and other degradation products.[5]
Prevention Strategies:
-
Limit Oxygen Exposure: Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon. Store solutions in tightly sealed containers with minimal headspace.[6]
-
Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.[1][4][6]
-
Control pH: The stability of hydroxynaphthalenes is highly pH-dependent. For example, 1-naphthol exhibits optimal stability at a pH of 6.3 and is unstable in alkaline conditions (pH 8.2 and above).[1] The photocatalytic degradation rate of 2-naphthol is also significantly influenced by pH, with the highest efficiency observed at pH 11. It is crucial to determine the optimal pH for your specific compound and application.
-
Use Chelating Agents: Trace metal ions, such as Fe(III) and Cu(II), can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions and improve stability.[6]
Q2: I'm observing a loss of my hydroxynaphthalene compound over time in my solution. What are the primary degradation pathways?
A2: The loss of hydroxynaphthalene compounds in solution is typically due to several degradation pathways:
-
Oxidation: As mentioned, this is a major pathway leading to the formation of (hydroxy)naphthoquinones and coupled reaction products.[5] This process is often accelerated by light (photo-oxidation) and the presence of metal ions.[1]
-
Hydrolysis: While generally less common for the naphthalene ring itself, ester or other labile functional groups attached to the ring can undergo hydrolysis, especially under acidic or basic conditions.
-
Photodegradation: Exposure to UV and visible light can provide the energy for degradation reactions. The specific degradation products can vary depending on the wavelength of light and the presence of other substances in the solution.[7][8]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[9]
Q3: How can I stabilize my hydroxynaphthalene solutions for longer-term storage or use in experiments?
A3: In addition to the preventative measures in Q1, consider the following stabilization techniques:
-
Use of Antioxidants: Adding antioxidants can help to quench free radicals and inhibit oxidative degradation. Common antioxidants include:
-
Solvent Selection: The polarity of the solvent can influence stability. For instance, some hydroxynaphthalene-containing compounds exhibit isomerization in polar solvents.[14][15] It is important to choose a solvent system that minimizes degradation for your specific compound.
-
Refrigeration or Freezing: Storing solutions at lower temperatures (2-8 °C or -20 °C) can significantly slow down the rate of degradation. However, be mindful of potential precipitation at lower temperatures.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps |
| Solution Discoloration (Yellowing, Browning) | Oxidation due to exposure to air and/or light.[1][2][4] Presence of catalytic metal ions (e.g., Fe³⁺, Cu²⁺).[16][17] Inappropriate pH.[1] | 1. Prepare fresh solutions and use them promptly. 2. Deoxygenate the solvent by sparging with an inert gas. 3. Store solutions in amber vials or protect from light.[6] 4. Add a chelating agent (e.g., 0.1% EDTA) to the solution.[6] 5. Adjust the pH to the optimal stability range for your compound (e.g., pH 6.3 for 1-naphthol).[1] |
| Precipitation in Solution | Degradation products may be less soluble. The compound may be unstable at the storage temperature (e.g., crystallizing at low temperatures). The concentration may be above the solubility limit in the chosen solvent. | 1. Analyze the precipitate to determine if it is the parent compound or a degradation product. 2. If it is a degradation product, follow the steps for preventing discoloration. 3. If it is the parent compound, consider storing at a different temperature or using a co-solvent to improve solubility. |
| Loss of Compound Potency/Activity | Chemical degradation via oxidation, hydrolysis, or photodegradation.[1][5][7] | 1. Implement all stabilization strategies outlined in the FAQs and discoloration troubleshooting. 2. Perform a forced degradation study to identify the primary degradation pathways and products.[9][18][19][20][21] 3. Develop and validate a stability-indicating analytical method (e.g., HPLC) to accurately quantify the compound and its degradation products over time.[22][23] |
| Inconsistent Experimental Results | Instability of the hydroxynaphthalene solution leading to varying concentrations. | 1. Always use freshly prepared solutions for critical experiments. 2. If solutions must be stored, validate the storage conditions by analyzing the concentration at different time points. 3. Ensure all solutions used across different experimental runs are prepared and stored under identical conditions. |
Experimental Protocols
Stability-Indicating HPLC-UV Method for Hydroxynaphthalenes
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular hydroxynaphthalene compound.
Objective: To separate and quantify the parent hydroxynaphthalene compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid or other suitable buffer components
-
Hydroxynaphthalene reference standard
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Method Development and Validation:
-
Forced Degradation Study: [9][18][19][20][21]
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 70-80 °C).[9]
-
Photodegradation: Expose a solution to a combination of UV and visible light as per ICH Q1B guidelines.[20]
-
Aim for 5-20% degradation of the active ingredient.[20]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of the hydroxynaphthalene compound using a UV-Vis spectrophotometer. For 1- and 2-naphthol in water, the λmax are approximately 321.6 nm and 273.6 nm, respectively.[24] A PDA detector is recommended to monitor for co-eluting peaks.
-
Injection Volume: 10-20 µL.
-
-
Method Validation (as per ICH guidelines): [22]
-
Specificity: Demonstrate that the method can separate the parent compound from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range (e.g., 1-40 µg/mL for 1- and 2-naphthols).[24]
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.
-
UV-Vis Spectrophotometric Method for Monitoring Degradation
This method can be used for a rapid assessment of degradation by monitoring changes in the absorbance spectrum.
Objective: To monitor the degradation of a hydroxynaphthalene compound over time by observing changes in its UV-Vis spectrum.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the hydroxynaphthalene compound in a suitable solvent (e.g., water, ethanol).
-
Determine the λmax of the compound by scanning a dilute solution across the UV-Vis range (e.g., 200-400 nm). For 1- and 2-naphthols in water, the λmax are approximately 321.6 nm and 273.6 nm, respectively.[24]
-
Prepare a series of solutions for the stability study. These may include solutions at different pH values, with and without added metal ions or antioxidants, and some protected from light while others are exposed.
-
At designated time points (t=0, 1h, 2h, etc.), record the full UV-Vis spectrum of each solution.
-
Analyze the data:
-
Monitor the decrease in absorbance at the λmax of the parent compound as an indication of its degradation.
-
Observe the appearance of new peaks at different wavelengths, which correspond to the formation of degradation products.
-
Changes in the overall shape of the spectrum can also indicate degradation.[7]
-
Data Presentation
Table 1: Factors Influencing Hydroxynaphthalene Stability
| Factor | Effect on Stability | Recommendations | References |
| pH | Highly dependent on the specific compound. 1-naphthol is most stable at pH 6.3 and unstable in alkaline conditions.[1] 2-naphthol photodegradation is most efficient at pH 11. | Determine the optimal pH for your compound through stability studies. | [1] |
| Light | Accelerates degradation (photo-oxidation).[1] | Store solutions in amber vials or protect from light.[6] | [1][6] |
| Oxygen | Primary cause of oxidative degradation.[1] | Prepare solutions fresh, use deoxygenated solvents, and store in airtight containers.[6] | [1][6] |
| Temperature | Higher temperatures increase the rate of degradation.[9] | Store solutions at reduced temperatures (refrigerated or frozen). | [9] |
| Metal Ions (Fe³⁺, Cu²⁺) | Catalyze oxidative degradation.[16][17] | Use high-purity solvents and consider adding a chelating agent like EDTA.[6] | [6][16][17] |
| Solvent Polarity | Can influence isomerization and degradation rates.[14][15] | Select a solvent that provides the best stability for your compound. | [14][15] |
Visualizations
Caption: General degradation pathways of hydroxynaphthalene compounds.
Caption: Workflow for a forced degradation study of hydroxynaphthalene.
References
- 1. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemiis.com [chemiis.com]
- 4. 1-Naphthol | 90-15-3 [chemicalbook.com]
- 5. Effects of Solution Chemistry on the Oxidative Transformation of 1-Naphthol and Its Complexation with Humic Acid [periodicos.capes.gov.br]
- 6. US20120183531A1 - Methods for Inhibiting Yellow Color Formation in a Composition - Google Patents [patents.google.com]
- 7. Removal of 1-naphthol from Water via Photocatalytic Degradation Over N,S-TiO2/ Silica Sulfuric Acid under visible Light [jaehr.muk.ac.ir]
- 8. sid.ir [sid.ir]
- 9. pharmainfo.in [pharmainfo.in]
- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability and Stabilization of Ascorbic Acid | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. lubrizolcdmo.com [lubrizolcdmo.com]
- 19. medcraveonline.com [medcraveonline.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. pharmtech.com [pharmtech.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. japsonline.com [japsonline.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Consistent Results in Antibacterial Susceptibility Testing
A Note on Einecs 302-056-4: Initial analysis indicates that this compound corresponds to Fluconazole, an antifungal agent. This guide focuses on antibacterial susceptibility testing. The principles and troubleshooting steps outlined here are broadly applicable and will aid in refining methodologies for consistent results with a wide range of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in antibacterial susceptibility testing?
A1: Inconsistent results in antibacterial susceptibility testing can arise from several factors throughout the experimental workflow. Key sources of variability include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense or too sparse can lead to smaller or larger zones of inhibition in disk diffusion, or incorrect MIC values in broth dilution, respectively.[1][2]
-
Growth Medium: The composition, pH, and depth of the agar medium can significantly impact results.[3][4] For example, Mueller-Hinton agar is the standard for many tests as it has good reproducibility and does not inhibit common antibiotics like sulfonamides.[3]
-
Incubation Conditions: Temperature and duration of incubation must be strictly controlled.[1][5] Deviations can alter the bacterial growth rate and affect the outcome of the test.
-
Antimicrobial Agent Preparation: For non-standard compounds, issues with solubility, stability, and concentration of the stock solution are common sources of error.
-
Methodological Deviations: Minor variations in technique, such as the time between inoculating the plate and applying disks, or improper disk placement, can lead to inconsistent results.[5]
Q2: How do I choose between disk diffusion and broth microdilution for my experiments?
A2: The choice between disk diffusion (Kirby-Bauer) and broth microdilution depends on the specific goals of your research.
-
Disk Diffusion: This method is qualitative or semi-quantitative and is used to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic.[6][7] It is generally less expensive and easier to perform, making it suitable for screening multiple compounds or bacterial strains.
-
Broth Microdilution: This method is quantitative and determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9] It is considered the gold standard for susceptibility testing and is preferred when precise data on the potency of a compound is required.[10]
Q3: My compound is not soluble in water. How can I prepare it for testing?
A3: Testing water-insoluble compounds requires careful preparation to ensure accurate results. Here are some common approaches:
-
Use of Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds.[11] It is crucial to perform a solvent toxicity control to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.[11] Typically, DMSO concentrations are kept below 1-5%.[11]
-
Alternative Solvents: If DMSO is not suitable, other solvents like ethanol or methanol can be considered, again with appropriate controls.[11]
-
Dispersion: For some applications, the compound can be dispersed in the test medium with the help of agents like Tween 80, but the effect of the dispersing agent on bacterial growth must be evaluated.
Troubleshooting Guides
Issue 1: Inconsistent Zone Sizes in Disk Diffusion
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Zones are consistently too large or too small | Inoculum density is incorrect. Agar depth is not uniform. | Standardize the inoculum to a 0.5 McFarland turbidity standard.[3] Ensure a uniform agar depth of 4 mm in the petri dish.[3] |
| Zones are irregularly shaped | Uneven inoculation of the agar plate. | Ensure the entire surface of the agar is evenly swabbed in three directions to achieve a confluent lawn of growth.[6] |
| No zones of inhibition | The compound may be inactive against the test organism. The compound may not have diffused through the agar. The antibiotic disks may be expired or improperly stored. | Verify the activity of the compound with a different method (e.g., broth microdilution). Consider the molecular weight and solubility of your compound. Always use quality-controlled antibiotic disks and store them as recommended by the manufacturer. |
Issue 2: Variable MIC Values in Broth Microdilution
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| MIC values fluctuate between experiments | Inconsistent inoculum preparation. Pipetting errors during serial dilutions. | Prepare a fresh inoculum standardized to the correct density for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Growth observed in all wells, including the highest concentration | The organism is resistant to the compound. The compound has precipitated out of solution. The initial concentration of the compound was too low. | Verify the resistance with a different method or a higher concentration range. Visually inspect the wells for precipitation. If present, reconsider the solvent or preparation method. Prepare a fresh stock solution and verify its concentration. |
| No growth in any wells, including the growth control | The inoculum was not viable or was not added to the wells. The growth medium is contaminated or improperly prepared. | Perform a viability check of the inoculum by plating on a suitable agar medium. Use a new batch of sterile growth medium. |
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][12][13][14][15]
-
Inoculum Preparation:
-
Aseptically select 4-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[6]
-
-
Application of Antibiotic Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, apply the antibiotic disks to the surface of the agar.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[3]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
Protocol 2: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from CLSI and EUCAST.[18][19][20]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the antimicrobial agent at a known concentration. For poorly soluble compounds, use a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
Data Presentation: Key Experimental Parameters
| Parameter | Disk Diffusion (Kirby-Bauer) | Broth Microdilution (MIC) |
| Standard Medium | Mueller-Hinton Agar | Cation-Adjusted Mueller-Hinton Broth |
| Inoculum Density | 0.5 McFarland Standard | 5 x 10^5 CFU/mL (final concentration) |
| Agar/Broth Volume | 4 mm depth in a 150 mm plate | 100 µL per well in a 96-well plate |
| Incubation Temperature | 35°C ± 2°C | 35°C ± 2°C |
| Incubation Time | 16-20 hours | 16-20 hours |
| Primary Result | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. litfl.com [litfl.com]
- 6. asm.org [asm.org]
- 7. chainnetwork.org [chainnetwork.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goums.ac.ir [goums.ac.ir]
- 13. iacld.com [iacld.com]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 16. idexx.com [idexx.com]
- 17. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eucast: AST of bacteria [eucast.org]
- 19. Antimicrobial Susceptibility Testing - Broth microdilution (MIC testing) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]
- 20. youtube.com [youtube.com]
Technical Support Center: Purification of Hydroxynaphthalene Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of hydroxynaphthalene carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of hydroxynaphthalene carboxylic acids?
A1: The most common impurities depend on the synthetic route, but when using the Kolbe-Schmitt reaction, you can expect to find:
-
Unreacted Starting Materials: Such as β-naphthol.
-
Isomeric Byproducts: For example, in the synthesis of 2-hydroxynaphthalene-6-carboxylic acid, 2-hydroxynaphthalene-3-carboxylic acid is a common byproduct. The regiochemistry of the carboxylation can be sensitive to temperature.[1]
-
Dicarboxylic Acids: Such as 2-hydroxynaphthalene-3,6-dicarboxylic acid.[2]
-
Tar-like Substances: These can form due to side reactions.[3]
-
Residual Solvents and Reagents: From the reaction and initial workup.
Q2: What are the primary methods for purifying crude hydroxynaphthalene carboxylic acids?
A2: The main purification strategies include:
-
Recrystallization: A common and effective technique for solid compounds.[4] Solvents like water (often under pressure), 1,4-dioxane, ethanol, and acetone can be used.[2][5]
-
Acid-Base Extraction: This leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.[6][7][8][9]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or flash chromatography can be employed for high-purity separations.[10][11][12][13]
Q3: How does pH adjustment help in the purification process?
A3: Adjusting the pH is a critical step in acid-base extraction for separating hydroxynaphthalene carboxylic acids from impurities. By dissolving the crude product in a basic solution (like sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form a water-soluble salt.[6][7] Neutral impurities, such as unreacted β-naphthol, will remain in an organic layer and can be separated. Subsequently, acidifying the aqueous layer will re-protonate the carboxylate, causing the purified hydroxynaphthalene carboxylic acid to precipitate out of the solution.[6][7]
Q4: Can you provide some guidance on selecting a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For hydroxynaphthalene carboxylic acids, solubility is influenced by the polarity of both the naphthalene ring and the polar functional groups. They are generally more soluble in organic solvents like ethanol and acetone.[5] Water can also be used, sometimes under pressure.[2] The presence of water can, in some cases, increase the solubility of carboxylic acids in organic solvents. It is advisable to perform small-scale solubility tests with a range of solvents to find the optimal one for your specific compound.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Presence of water in the reaction mixture | Reactants, reagents, and solvents should be thoroughly dried before use, as the presence of water can decrease the yield of the Kolbe-Schmitt reaction.[14] |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or optimizing the temperature and pressure. |
| Suboptimal choice of base/counterion | The choice of alkali metal hydroxide can influence the regioselectivity of the carboxylation. For example, using potassium hydroxide can favor the formation of the para-isomer.[1][14] |
| Loss of product during workup | Ensure complete precipitation of the product by adjusting the pH appropriately. Avoid using an excessive amount of solvent during recrystallization.[15] |
Issue 2: Persistent Impurities After Initial Purification
| Impurity Type | Troubleshooting Suggestion |
| Isomeric Carboxylic Acids | If recrystallization is ineffective, consider using preparative HPLC with a suitable column (e.g., C18 reversed-phase) and a carefully optimized mobile phase.[10] |
| Unreacted β-naphthol | Perform a thorough acid-base extraction. Washing the organic layer with a weak base like sodium bicarbonate should remove the carboxylic acid, leaving the less acidic β-naphthol behind.[8][9] |
| Colored/Tarry Impurities | Consider treating a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities. |
Data Presentation
Table 1: Purity and Yield of 2-Hydroxynaphthalene-3-carboxylic Acid Under Specific Conditions
| Reaction Conditions | Purity | Yield (based on consumed β-naphthol) | Reference |
| Reaction with CO2 in diisopropyltoluene, followed by extraction and precipitation | 99% | 85% | [3] |
| Reaction with CO2 in cymene, followed by extraction and precipitation | Not Specified | 85% | [3] |
| Reaction with CO2 in diethylbenzene, followed by extraction and precipitation | Not Specified | 85% | [3] |
Table 2: Solubility of Hydroxynaphthalene Carboxylic Acids
| Compound | Solvent | Solubility | Reference |
| 2-Hydroxynaphthalene-1-carboxylic acid | Water | Moderately soluble | [5] |
| 2-Hydroxynaphthalene-1-carboxylic acid | Ethanol | Soluble | [5] |
| 2-Hydroxynaphthalene-1-carboxylic acid | Acetone | Soluble | [5] |
| 4-Hydroxybenzoic acid | Water | Slightly soluble | [16] |
| 4-Hydroxybenzoic acid | Chloroform | Slightly soluble | [16] |
| 4-Hydroxybenzoic acid | Alcohol | Soluble | [16] |
| 4-Hydroxybenzoic acid | Acetone | Soluble | [16] |
Experimental Protocols
Protocol 1: Purification of Hydroxynaphthalene Carboxylic Acid by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction with Weak Base: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of the hydroxynaphthalene carboxylic acid into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic product has been removed. Combine the aqueous extracts.
-
Wash Organic Layer: The organic layer, which contains neutral impurities like unreacted β-naphthol, can be washed with brine, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent evaporated to isolate these impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a mineral acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper).[6][7] The hydroxynaphthalene carboxylic acid will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the hydroxynaphthalene carboxylic acid has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals to remove any residual solvent.
Visualizations
Caption: Workflow for the purification of hydroxynaphthalene carboxylic acids.
Caption: Troubleshooting logic for low product yield.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. US5808142A - Process for the preparation of 2-hydroxynaphthalene-6-carboxylic acid - Google Patents [patents.google.com]
- 3. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. docsity.com [docsity.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. teledyneisco.com [teledyneisco.com]
- 11. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 13. hplc.eu [hplc.eu]
- 14. jk-sci.com [jk-sci.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Einecs 302-056-4 (Fluconazole) and Conventional Antibacterial Agents
For Immediate Release
[City, State] – October 24, 2025 – In an effort to provide clarity and detailed scientific insight for researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of Einecs 302-056-4, identified as the antifungal agent Fluconazole, and other prominent antibacterial agents. This publication addresses the common misconception of Fluconazole's role and systematically evaluates its minimal off-target antibacterial effects against the potent, targeted action of established antibacterial drugs.
Executive Summary
This compound is the European Inventory of Existing Commercial Chemical Substances number for Fluconazole , a triazole antifungal drug. Its primary mechanism of action is the inhibition of fungal ergosterol biosynthesis, a critical component of the fungal cell membrane. It is highly effective against a range of fungal pathogens, particularly Candida species.
Recent studies have explored the off-target effects of Fluconazole on bacteria. While some inhibitory effects have been noted at high concentrations, they are significantly less potent than those of conventional antibacterial agents. This guide presents a quantitative comparison of the antimicrobial activities of Fluconazole, a fluoroquinolone (Ciprofloxacin), and a beta-lactam (Amoxicillin) to highlight these differences. Detailed experimental protocols and mechanistic pathways are provided to support these findings.
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fluconazole, Ciprofloxacin, and Amoxicillin against common fungal and bacterial species. Lower MIC values indicate higher potency.
| Antimicrobial Agent | Target Organism | Organism Type | Reported MIC (µg/mL) | Interpretation |
| This compound (Fluconazole) | Candida albicans | Fungus | ≤8 | Susceptible[1] |
| Candida albicans (Resistant) | Fungus | ≥64 | Resistant[1] | |
| Escherichia coli | Bacterium | >2000 | Not clinically effective | |
| Staphylococcus aureus | Bacterium | Not widely reported | Not clinically effective | |
| Ciprofloxacin | Escherichia coli | Bacterium | 0.013 - 0.08 | Susceptible[2] |
| Staphylococcus aureus | Bacterium | 0.6 | Susceptible[2] | |
| Amoxicillin | Escherichia coli | Bacterium | 0.8 - 3.2 | Susceptible (variable)[3] |
| Staphylococcus aureus | Bacterium | 0.25 - 0.50 | Susceptible[4] |
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of Fluconazole and the two classes of antibacterial agents.
Caption: Mechanism of action of Fluconazole.
Caption: Mechanisms of action of antibacterial agents.
Experimental Workflows
The diagrams below outline the standardized procedures for antifungal and antibacterial susceptibility testing.
Caption: Antifungal Susceptibility Testing Workflow (CLSI M27).
Caption: Antibacterial Susceptibility Testing Workflow (Kirby-Bauer).
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution (Based on CLSI M27)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.
1. Inoculum Preparation:
-
From a 24-hour culture on Sabouraud dextrose agar, select several distinct colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Plate Preparation:
-
Prepare serial twofold dilutions of Fluconazole in RPMI 1640 medium in a 96-well microtiter plate.
-
The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
3. Inoculation and Incubation:
-
Add the diluted yeast inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24 to 48 hours.
4. Reading and Interpretation:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the growth control.
-
Results are interpreted as Susceptible, Susceptible-Dose Dependent, or Resistant based on established CLSI breakpoints.
Antibacterial Susceptibility Testing: Kirby-Bauer Disk Diffusion (Based on CLSI M02)
This method assesses the susceptibility of a bacterial isolate to various antibiotics.
1. Inoculum Preparation:
-
Select 3-5 well-isolated colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity to that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[5].
2. Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube[5][6].
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage[6].
3. Application of Antibiotic Disks:
-
Using sterile forceps, place antibiotic-impregnated disks onto the surface of the agar plate.
-
The disks should be firmly pressed down to ensure complete contact with the agar and should be spaced at least 24 mm apart[7].
4. Incubation:
-
Invert the plates and incubate at 35°C for 16-20 hours in an aerobic atmosphere[6].
5. Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.
-
Interpret the results as Susceptible, Intermediate, or Resistant by comparing the zone diameters to the values in the CLSI M100 standard.
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate that this compound (Fluconazole) is a potent antifungal agent with a mechanism of action distinct from that of antibacterial agents. While it may exhibit weak, non-clinically relevant inhibitory effects on some bacteria at very high concentrations, it is not a viable antibacterial therapeutic. In contrast, antibacterial agents like Ciprofloxacin and Amoxicillin are highly effective against their target bacteria at much lower concentrations due to their specific mechanisms of action. This comparative analysis underscores the importance of accurate compound identification and the selection of appropriate antimicrobial agents based on the causative pathogen.
References
- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Comparison of Changes in Antibiotics Susceptibility of E. coli and Chicken's Intestinal Flora after Exposure to Amoxicillin or Thymol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 6. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 7. microbenotes.com [microbenotes.com]
Unveiling the In Vitro Activity of a GPR35 Agonist: A Comparative Analysis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
An in-depth comparison of the in vitro performance of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, also known as Pamoic acid, against other known GPR35 agonists. This guide provides supporting experimental data, detailed protocols, and visual representations of the associated signaling pathways.
Introduction
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid, more commonly referred to as Pamoic acid, has been identified as a potent agonist of the orphan G protein-coupled receptor 35 (GPR35). This receptor is increasingly recognized for its role in various physiological and pathological processes, making it an attractive target for drug discovery. This guide provides a comparative analysis of the in vitro activity of Pamoic acid, presenting key experimental data alongside that of other GPR35 agonists. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Comparative In Vitro Activity of GPR35 Agonists
The in vitro efficacy of Pamoic acid as a GPR35 agonist has been evaluated through various assays, primarily focusing on its ability to induce β-arrestin recruitment and Extracellular Signal-Regulated Kinase (ERK) 1/2 phosphorylation. The following table summarizes the quantitative data for Pamoic acid and compares it with other known GPR35 agonists, Zaprinast and Kynurenic acid.
| Compound | Assay | Species | Cell Line | EC50 |
| Pamoic acid | β-arrestin Recruitment | Human | U2OS | 79 nM[1][2] |
| ERK1/2 Phosphorylation | Human | U2OS | 65 nM[3] | |
| Zaprinast | β-arrestin Recruitment | Human | HEK293 | pEC50 = 5.76[4] |
| β-arrestin Recruitment | Rat | HEK293 | pEC50 = 7.1[] | |
| Intracellular Calcium Mobilization | Human | HEK293 | 840 nM[6] | |
| Intracellular Calcium Mobilization | Rat | HEK293 | 16 nM[6] | |
| Kynurenic acid | β-arrestin Recruitment | Human | - | pEC50 = 3.89[4] |
| Calcium Mobilization | Human | CHO | 39.2 µM[7] | |
| Calcium Mobilization | Mouse | CHO | 10.7 µM[7] | |
| Calcium Mobilization | Rat | CHO | 7.4 µM[7] |
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling.[8][9][10][11]
Principle: The assay utilizes an enzyme fragment complementation (EFC) technology.[11] The GPR35 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal, typically chemiluminescent.[8][11]
Protocol:
-
Cell Culture:
-
Cell Plating:
-
Cells are harvested and seeded into 96-well or 384-well white, clear-bottom microplates at a predetermined density.[12]
-
Plates are incubated overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Serial dilutions of Pamoic acid and other test compounds are prepared in an appropriate assay buffer.
-
The culture medium is removed from the cells, and the compound dilutions are added.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[8]
-
-
Signal Detection:
-
The detection reagent, containing the enzyme substrate, is added to each well.
-
The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.[11]
-
The chemiluminescent signal is read using a plate reader.
-
-
Data Analysis:
-
The data is normalized to a vehicle control and plotted as a dose-response curve to determine the EC50 value for each compound.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event following GPR35 activation.[3][12][13][14][15][16]
Principle: Upon GPR35 activation by an agonist, a signaling cascade is initiated, leading to the phosphorylation of ERK1 and ERK2. This phosphorylation can be detected and quantified using methods such as Western blotting or specific immunoassays like AlphaScreen® SureFire®.[12][13][16]
Protocol (using Western Blotting):
-
Cell Culture and Starvation:
-
Compound Stimulation:
-
Cells are treated with varying concentrations of Pamoic acid or other agonists for a specific time (e.g., 5-15 minutes) at 37°C.[3]
-
-
Cell Lysis:
-
The cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
-
Data Analysis:
-
The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 levels (determined by re-probing the membrane with an antibody against total ERK1/2) or a loading control like β-actin.
-
The normalized data is used to generate dose-response curves and calculate EC50 values.
-
Signaling Pathways and Experimental Workflows
GPR35 Signaling Pathway
Activation of GPR35 by an agonist like Pamoic acid initiates a cascade of intracellular events. The receptor can couple to different G proteins, primarily Gαi/o and Gα13, leading to downstream signaling.[9][17] GPR35 activation also leads to the recruitment of β-arrestin, which not only desensitizes the receptor but can also initiate its own signaling pathways.[9][18] A key downstream consequence of GPR35 activation is the phosphorylation and activation of the ERK1/2 pathway.[3]
Caption: GPR35 Signaling Pathway.
Experimental Workflow: β-Arrestin Recruitment Assay
The following diagram illustrates the key steps involved in a typical β-arrestin recruitment assay using enzyme fragment complementation.
Caption: Workflow for β-Arrestin Assay.
Experimental Workflow: ERK1/2 Phosphorylation Assay
This diagram outlines the general workflow for assessing ERK1/2 phosphorylation via Western blotting.
Caption: Workflow for ERK1/2 Assay.
References
- 1. Chemical genomic analysis of GPR35 signaling - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 2. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR β-Arrestin Product Solutions [discoverx.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. bmglabtech.com [bmglabtech.com]
- 13. repository.ias.ac.in [repository.ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 18. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
Unveiling the Potential of Hydroxynaphthalene Derivatives: A Guide to Cross-Validation of Computational and Experimental Data
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of computational and experimental data for hydroxynaphthalene derivatives. It aims to facilitate a deeper understanding of their therapeutic potential by showcasing a cross-validation approach that integrates theoretical predictions with empirical evidence.
Hydroxynaphthalene derivatives, a class of aromatic compounds characterized by a naphthalene backbone bearing at least one hydroxyl group, have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them promising candidates for novel drug development. This guide delves into the methodologies used to evaluate these compounds, presenting a framework for cross-validating computational predictions with robust experimental data.
Data Presentation: A Comparative Analysis
To provide a clear and concise overview, the following tables summarize key quantitative data from various studies on hydroxynaphthalene derivatives. These tables facilitate a direct comparison of the biological activities and computational binding affinities of different derivatives.
Table 1: Anticancer Activity of Hydroxynaphthalene Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Computational Target | Binding Energy (kcal/mol) |
| 1-Hydroxynaphthalene-2-carboxanilides | HCT116 (p53+/+) | MTT | Varies (Good to excellent activity) | DNA | Not specified |
| 1-Hydroxynaphthalene-2-carboxanilides | HCT116 (p53-/-) | MTT | Varies (Some more active than against p53+/+) | DNA | Not specified |
| Aminobenzylnaphthols (MMZ compounds) | BxPC-3 (Pancreatic) | MTT | 30.15 ± 9.39 (MMZ-140C) | ADORA1, CDK2, TRIM24 | Not specified |
| Aminobenzylnaphthols (MMZ compounds) | HT-29 (Colorectal) | MTT | 31.78 ± 3.93 (MMZ-45B) | ADORA1, CDK2, TRIM24 | Not specified |
| 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene | HCT116 | Not specified | Not specified | Not specified | Not specified |
Table 2: Antimicrobial Activity of Hydroxynaphthalene Derivatives
| Compound/Derivative | Microorganism | Assay | Zone of Inhibition (mm) | Computational Target | Binding Energy (kcal/mol) |
| Amidoalkyl naphthol derivatives | Bacillus subtilis | Disc Diffusion | Not specified | Not specified | Not specified |
| Amidoalkyl naphthol derivatives | Escherichia coli | Disc Diffusion | Not specified | Not specified | Not specified |
| Naphthalene hydrazone derivatives | Staphylococcus aureus | Kirby-Bauer | Varies (NH-6 most consistent) | Not specified | Not specified |
| 1-hydroxy-naphthyl substituted heterocycles | Escherichia coli | Not specified | Not specified | Penicillin Binding Protein (2EX6) | Not specified |
Experimental Protocols: Methodologies for Validation
The following sections provide detailed protocols for key experiments commonly used in the evaluation of hydroxynaphthalene derivatives.
Synthesis of Hydroxynaphthalene Derivatives
A general method for synthesizing 1-hydroxynaphthalene-2-carboxanilides involves a microwave-assisted, one-pot reaction.[1][2]
Procedure:
-
Condensation of 1-hydroxy-2-naphthoic acid with appropriately substituted anilines.
-
Use of phosphorus trichloride in chlorobenzene as a catalyst.
-
The reaction is carried out under microwave irradiation at 120-130 °C and 500 W for 50 minutes.[2]
-
The carboxyl group is first activated by phosphorus trichloride, followed by aminolysis of the resulting acyl chloride with the aniline to form the final amide.[2]
-
The synthesized compounds are then purified, typically by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.[2]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[3][4][5]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the hydroxynaphthalene derivatives and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3][4]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[4]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or a detergent reagent) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[3][4]
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method (Kirby-Bauer assay) is a widely used technique to determine the antimicrobial activity of a substance.[6][7][8]
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the hydroxynaphthalene derivative are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Computational Protocols: In Silico Predictions
Computational methods play a crucial role in predicting the biological activity and mechanism of action of drug candidates, thereby guiding experimental efforts.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[9][10][11][12]
Procedure:
-
Structure Drawing: The 2D structure of the hydroxynaphthalene derivative is drawn using software like ChemDraw.
-
Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p) in a computational chemistry software package (e.g., Gaussian).[9]
-
Property Calculation: Various properties such as bond lengths, bond angles, vibrational frequencies (for comparison with FT-IR spectra), and electronic properties (HOMO-LUMO energies) are calculated.[9]
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14][15][16][17]
Procedure:
-
Ligand and Receptor Preparation: The 3D structure of the hydroxynaphthalene derivative (ligand) is prepared and optimized. The 3D structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB).
-
Binding Site Identification: The active site of the protein is identified.
-
Docking Simulation: Docking is performed using software such as MOE or Autodock to predict the binding conformation and affinity of the ligand to the receptor.[13][17]
-
Analysis: The results are analyzed based on docking scores and binding energies to identify potential inhibitors.[13]
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the activity of hydroxynaphthalene derivatives and the general workflow for their cross-validation.
Caption: Cross-validation workflow for hydroxynaphthalene derivatives.
Caption: Inhibition of NF-κB and MAPK pathways by a hydroxynaphthalene derivative.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Novel 1-Hydroxynaphthalene-2-Carboxanilides Based Inhibitors Against C-Jun N-Terminal Kinases Through Molecular Dynamic Simulation and WaterSwap Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and in silico molecular docking of novel 1-hydroxy-naphthyl substituted heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Docking Study of some novel compounds containing naphthol-2-ol skeleton [ejchem.journals.ekb.eg]
- 17. rjptonline.org [rjptonline.org]
- 18. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Validation of Biological Assays for Hydroxynaphthalene Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of common biological assays used to evaluate hydroxynaphthalene compounds. It details experimental protocols, presents comparative data, and explains the statistical methods crucial for validating the results.
Hydroxynaphthalene compounds, a class of aromatic molecules characterized by a naphthalene backbone with one or more hydroxyl groups, have garnered significant interest in pharmaceutical research due to their diverse biological activities. These compounds have shown promise as anticancer and antioxidant agents. Rigorous statistical validation of the biological assays used to quantify these activities is paramount for accurate interpretation of results and for guiding further drug development efforts.
This guide focuses on the most prevalent assays for assessing the anticancer and antioxidant properties of hydroxynaphthalene derivatives: the MTT assay for cytotoxicity, and the DPPH and FRAP assays for antioxidant capacity.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies on hydroxynaphthalene compounds, providing a basis for comparing their relative efficacy.
Anticancer Activity of Hydroxynaphthalene Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Statistical Significance (p-value) | Reference |
| 1-Hydroxynaphthalene-2-carboxanilides | HCT116 (colon carcinoma) | Not Specified | Good to excellent activity | Not Specified | [1][2] |
| Naphthoquinone Derivatives | MCF-7 (breast cancer) | Not Specified | 10.4 | Not Specified | |
| Naphthoquinone Derivatives | HT-29 (colorectal cancer) | Not Specified | 6.8 | Not Specified | |
| Naphthoquinone Derivatives | MOLT-4 (acute lymphoblastic leukemia) | Not Specified | 8.4 | Not Specified | |
| Shikonin (Naphthoquinone) | Various | Not Specified | Potent antitumor effects | Not Specified | [3] |
Antioxidant Activity of Hydroxynaphthalene Derivatives
| Compound/Derivative | Assay | Antioxidant Capacity | Statistical Significance (p-value) | Reference |
| Orthosiphon aristatus extracts (containing flavonoids) | DPPH | Not Specified | Not Specified | [4] |
| Various Phenolic Compounds | FRAP | Not Specified | Not Specified | |
| 4-Hydroxybenzoic acid | Not Specified | Antioxidant properties | Not Specified | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparability of results.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 12-24 hours.[7]
-
Treatment: Add the test hydroxynaphthalene compound at desired concentrations to the wells. Include untreated and vehicle controls.[7]
-
MTT Addition: After the desired incubation period, add MTT solution (typically 5 mg/mL in PBS or culture medium) to each well (10-20 µL). Incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, by plotting a dose-response curve.[7]
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidants.[8][9]
Protocol:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.[9] Dilute the stock solution to a working concentration (often 0.1 mM) and verify its absorbance at 517 nm.[9]
-
Sample Preparation: Dissolve the hydroxynaphthalene compound in a suitable solvent at various concentrations.[9]
-
Reaction: Mix the sample solution with the DPPH working solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid).[9][10]
-
Incubation: Incubate the reaction mixture in the dark for a specific time (e.g., 30 minutes).[9][10]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9][10]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.[9]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron.[11]
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[12] Warm the reagent to 37°C before use.[11]
-
Sample Preparation: Prepare solutions of the hydroxynaphthalene compound to be tested.
-
Reaction: Add the sample solution to the FRAP reagent. A blank and a standard (e.g., FeSO₄) should also be run.[11]
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 4 minutes).[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 593 nm.[11][12]
-
Data Analysis: Construct a standard curve using the ferrous sulfate standard. The FRAP value of the sample is then calculated from this curve and is typically expressed as µM Fe(II) equivalents.
Statistical Validation of Assay Results
-
Replicates and Controls: Experiments should be performed with sufficient biological and technical replicates to ensure the reliability of the data. Appropriate positive and negative controls are essential for validating the assay's performance.[7]
-
Dose-Response Curves and IC50/EC50 Determination: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key parameter derived from dose-response curves. These curves are typically fitted using non-linear regression analysis.[13] It is important to note that IC50 values can be influenced by assay conditions, and therefore, direct comparison between different studies should be done with caution.[14][15]
-
Statistical Tests: To determine if the observed effects are statistically significant, appropriate statistical tests should be employed. For comparing two groups, a t-test is often used, while for multiple group comparisons, an Analysis of Variance (ANOVA) is suitable.[7] A p-value of less than 0.05 is generally considered to be statistically significant.
-
Data Presentation: Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM).[13]
Visualizing Molecular Pathways and Experimental Processes
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language.
Caption: Anticancer signaling pathway of hydroxynaphthalene compounds.
Caption: General experimental workflow and statistical validation process.
References
- 1. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory effects of Orthosiphon aristatus and its bioactive compounds. | Semantic Scholar [semanticscholar.org]
- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. 4.4. The Radical Scavenging Assay (The DPPH Assay) [bio-protocol.org]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Hydroxynaphthalene Carboxanilides and Their Carboxylic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hydroxynaphthalene carboxanilides and their corresponding carboxylic acid precursors. While both classes of compounds share a common structural scaffold, their biological activities and physicochemical properties can differ significantly. This document summarizes key findings from experimental data to aid in research and development.
Executive Summary
Hydroxynaphthalene carboxanilides are a versatile class of compounds demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antimycobacterial effects. Their synthesis is typically achieved through the condensation of a hydroxynaphthalene carboxylic acid with a substituted aniline. The conversion of the carboxylic acid to a carboxanilide moiety often leads to an increase in lipophilicity and can significantly modulate the compound's biological profile. While direct comparative studies are limited, this guide consolidates available data to highlight the distinct characteristics of each class.
Physicochemical Properties
A key differentiator between hydroxynaphthalene carboxanilides and their parent carboxylic acids is their lipophilicity, which plays a crucial role in their pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of Representative Hydroxynaphthalene Carboxylic Acids and Carboxanilides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Water Solubility | Reference |
| 1-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 2.6 | Sparingly soluble in hot water | [1][2] |
| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 2.9 | 474 mg/L (calculated) | [3][4] |
| 1-Hydroxy-N-phenylnaphthalene-2-carboxamide | C₁₇H₁₃NO₂ | 263.29 | Varies with substitution | Generally low | [5] |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | C₁₇H₁₁Cl₂NO₂ | 348.18 | High | Insoluble in water | [6] |
Biological Activities
Hydroxynaphthalene carboxanilides have been extensively studied for various biological activities, often showing greater potency than their carboxylic acid precursors, although direct comparative data is scarce.
Anticancer Activity
Several series of 1-hydroxynaphthalene-2-carboxanilides have been synthesized and evaluated for their anticancer properties, demonstrating good to excellent activity against various cancer cell lines.[7] Some derivatives have been shown to be more active against p53 null cells, suggesting a potential mechanism of action involving DNA intercalation.[7][8] In contrast, while some naphthalene carboxylic acid derivatives have been investigated for anticancer effects, the data is less extensive.[9] For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as a potential lead compound for designing lactate dehydrogenase-specific inhibitors with applications in treating certain cancers.[10]
Table 2: Anticancer Activity of Selected Hydroxynaphthalene Carboxanilides
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | HCT116 (p53+/+) | >30 | [11] |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | HCT116 (p53-/-) | >30 | [11] |
| Selected 1-hydroxynaphthalene-2-carboxanilides | Human colon carcinoma | Good to excellent activity | [7] |
Antibacterial and Antimycobacterial Activity
Hydroxynaphthalene carboxanilides have shown significant promise as antibacterial and antimycobacterial agents.[12][13][14] For example, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated high activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.37 µM.[6] The mechanism of action is thought to be multi-targeted, potentially involving the inhibition of bacterial enzymes and disruption of the cellular proton gradient.[6]
While some hydroxynaphthalene carboxylic acids, such as 5-hydroxynaphthalene-1-carboxylic acid, have been shown to inhibit bacterial growth, the potency and spectrum of activity of the carboxanilides appear to be more extensively documented and, in many cases, superior.[15]
Table 3: Antimicrobial Activity of Selected Hydroxynaphthalene Carboxanilides
| Compound | Microorganism | MIC (µM) | Reference |
| N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide | S. aureus (MRSA) | 0.37 | [6] |
| 2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | S. aureus (MRSA) | 26.0 | [13] |
| 2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | M. marinum | 51.9 | [13] |
| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | S. aureus | 55.0 | [14] |
| N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide | M. marinum | 28.4 | [14] |
Experimental Protocols
Synthesis of Hydroxynaphthalene Carboxanilides
The general procedure for the synthesis of hydroxynaphthalene carboxanilides involves the condensation of a hydroxynaphthalene carboxylic acid with a substituted aniline. A common method utilizes microwave-assisted synthesis.[16]
General Procedure:
-
A mixture of the appropriate hydroxynaphthalene carboxylic acid (1 equivalent) and the desired substituted aniline (1 equivalent) is suspended in a dry solvent such as chlorobenzene.
-
A coupling agent, for example, phosphorus trichloride (0.5 equivalents), is added dropwise to the suspension.
-
The reaction mixture is then subjected to microwave irradiation (e.g., 500 W) at an elevated temperature (e.g., 120-130 °C) for a short duration (e.g., 15-50 minutes).[7][16]
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is typically washed with an acidic solution (e.g., 2M HCl) and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[16]
References
- 1. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hydroxy-2-naphthoic acid = 97.0 86-48-6 [sigmaaldrich.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides [mdpi.com]
- 6. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial and Herbicidal Activity of Ring-Substituted 2-Hydroxynaphthalene-1-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. mdpi.com [mdpi.com]
Assessing Reproducibility of Experiments Involving Einecs 302-056-4: A Guide for Researchers
An in-depth analysis of the available scientific literature reveals a significant challenge in assessing the reproducibility of experiments involving the chemical entity registered under Einecs 302-056-4. While the constituent components of this substance are well-characterized, there is a notable absence of published experimental data for the compound itself.
This compound is identified as a compound of 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid and 3,4-dimethyl-2-phenylmorpholine in a 1:2 ratio. The latter component, 3,4-dimethyl-2-phenylmorpholine, is more commonly known as phendimetrazine, a stimulant drug that has been studied for its effects as an appetite suppressant.[1] The former component is a derivative of naphthoic acid.
This guide provides a comparative overview of the known active component, phendimetrazine, and outlines the current limitations in evaluating the reproducibility of the complete this compound compound.
Understanding the Active Component: Phendimetrazine
Phendimetrazine is a sympathomimetic amine that functions as a prodrug, meaning it is converted into its active form, phenmetrazine, within the body.[1][2] Phenmetrazine exerts its pharmacological effects by acting as a norepinephrine-dopamine releasing agent (NDRA).[1][3] This mechanism of action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in central nervous system stimulation and appetite suppression.[4]
Alternatives to Phendimetrazine
The primary alternatives to phendimetrazine are other anorectic agents, particularly those within the same pharmacological class of sympathomimetic amines. These include drugs like phentermine and diethylpropion, which also act as central nervous system stimulants to reduce appetite. It is important to note that the use of phendimetrazine in combination with other anorectic agents is not recommended.[4]
Data Presentation: A Comparative Analysis of Phendimetrazine Efficacy
Due to the lack of available experimental data for this compound, this section focuses on the clinical data available for its active component, phendimetrazine. The following table summarizes key pharmacokinetic and pharmacodynamic parameters of phendimetrazine.
| Parameter | Phendimetrazine | Alternative: Phentermine |
| Mechanism of Action | Prodrug to Phenmetrazine (Norepinephrine-Dopamine Releasing Agent) | Norepinephrine Releasing Agent |
| Bioavailability | Well absorbed orally | Readily absorbed orally |
| Peak Plasma Time | 1-3 hours | 3-4.4 hours |
| Elimination Half-life | Approximately 20 hours | 19-24 hours |
| Metabolism | Hepatic, conversion to phenmetrazine | Hepatic |
| Primary Use | Short-term management of exogenous obesity | Short-term management of exogenous obesity |
Experimental Protocols
As no specific experimental studies utilizing "this compound" could be identified, this section outlines a general protocol for evaluating the anorectic effects of a compound like phendimetrazine in a preclinical setting.
Objective: To assess the effect of the test compound on food intake and body weight in a rodent model of obesity.
Materials:
-
Test compound (e.g., Phendimetrazine)
-
Vehicle control (e.g., saline)
-
Rodent model of obesity (e.g., diet-induced obese mice)
-
Metabolic cages for monitoring food and water intake
-
Analytical balance for weighing animals
Methodology:
-
Acclimatization: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Baseline Measurements: Body weight and daily food and water intake are recorded for a baseline period of 3-5 days.
-
Randomization: Animals are randomly assigned to treatment groups (e.g., vehicle control, test compound at various doses).
-
Compound Administration: The test compound or vehicle is administered via the intended route (e.g., oral gavage) at a consistent time each day.
-
Data Collection: Body weight and food and water intake are measured daily throughout the study period.
-
Data Analysis: Statistical analysis is performed to compare the changes in body weight and food intake between the treatment and control groups.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling pathway for the active metabolite of phendimetrazine, phenmetrazine.
References
- 1. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. DailyMed - PHENDIMETRAZINE TARTRATE tablet [dailymed.nlm.nih.gov]
Peer-Reviewed Validation of the Therapeutic Potential of Hydroxynaphthalene Derivatives: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial therapeutic potential of a series of hydroxynaphthalene derivatives, specifically focusing on N-aryl-1-hydroxynaphthalene-2-carboxanilides. The information presented is collated from peer-reviewed studies and includes quantitative data, detailed experimental methodologies, and visual representations of workflows and potential mechanisms of action to aid in research and drug development.
Comparative Analysis of Antimicrobial Activity
A significant body of research has focused on the synthesis and evaluation of N-aryl-1-hydroxynaphthalene-2-carboxanilides as potent antimicrobial agents. These compounds have demonstrated notable activity against a range of bacterial pathogens, with a particular emphasis on drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected chlorinated 1-hydroxynaphthalene-2-carboxanilides against various S. aureus strains, providing a direct comparison of their efficacy.
| Compound | Substituent (R) | S. aureus ATCC 29213 MIC (µM) | MRSA 63718 MIC (µM) | SA 630 MIC (µM) | SA 3202 MIC (µM) |
| 1 | 2-Cl | > 10 | > 10 | > 10 | > 10 |
| 2 | 3-Cl | 2.5 | 2.5 | 2.5 | 2.5 |
| 3 | 4-Cl | 1.25 | 1.25 | 1.25 | 1.25 |
| 4 | 2,3-diCl | > 10 | > 10 | > 10 | > 10 |
| 5 | 2,4-diCl | > 10 | > 10 | > 10 | > 10 |
| 6 | 2,5-diCl | > 10 | > 10 | > 10 | > 10 |
| 7 | 2,6-diCl | > 10 | > 10 | > 10 | > 10 |
| 8 | 3,4-diCl | 0.63 | 0.63 | 0.63 | 0.63 |
| 9 | 3,5-diCl | 0.37 | 0.37 | 0.37 | 0.37 |
| 10 | 2,4,5-triCl | > 10 | > 10 | > 10 | > 10 |
| 11 | 2,4,6-triCl | > 10 | > 10 | > 10 | > 10 |
| 12 | 3,4,5-triCl | > 10 | > 10 | > 10 | > 10 |
| Ampicillin | - | 0.23 | > 10 | > 10 | > 10 |
| Ciprofloxacin | - | 0.45 | > 10 | > 10 | > 10 |
Data sourced from a study on chlorinated 1-hydroxynaphthalene-2-carboxanilides.[1]
From this data, it is evident that the substitution pattern of chlorine atoms on the anilide ring plays a crucial role in the antistaphylococcal activity. The N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide (Compound 9) exhibited the most potent activity, with a MIC of 0.37 µM against all tested strains, including MRSA isolates. This activity is comparable to or better than the standard antibiotics ampicillin and ciprofloxacin against the susceptible strain and significantly more effective against the resistant strains.[1]
Experimental Protocols
The validation of the antimicrobial potential of these hydroxynaphthalene derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the synthesis of the compounds and the determination of their antimicrobial efficacy.
Synthesis of N-Aryl-1-hydroxynaphthalene-2-carboxanilides
The synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides is typically achieved through a one-step microwave-assisted condensation reaction.[2][3]
General Procedure:
-
A mixture of 1-hydroxynaphthalene-2-carboxylic acid and the appropriately substituted aniline is prepared in dry chlorobenzene.
-
Phosphorus trichloride is added to the mixture, which then serves as a condensing agent.
-
The reaction mixture is subjected to microwave irradiation (e.g., 120-130 °C, 500 W) for a short duration, typically around 15 minutes.[3]
-
After cooling, the resulting solid product is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-1-hydroxynaphthalene-2-carboxanilide.
Caption: Synthetic workflow for N-aryl-1-hydroxynaphthalene-2-carboxanilides.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical density and then diluted to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Compounds: The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Experimental workflow for MIC determination by broth microdilution.
Proposed Mechanism of Action
The precise mechanism of antibacterial action for hydroxynaphthalene derivatives is likely multi-targeted.[1] While not fully elucidated, studies suggest that these compounds may not primarily act by inhibiting energy metabolism. Instead, their efficacy may stem from the downregulation of essential bacterial proteins.[1] Chemoproteomic analysis of S. aureus treated with active 1-hydroxynaphthalene-2-carboxanilides revealed the downregulation of several proteins, including the ATP-dependent protease ATPase subunit HslU. This protein is crucial for protein quality control and degradation, and its inhibition could lead to the accumulation of misfolded proteins and ultimately, bacterial cell death.[1]
Caption: Proposed multi-target mechanism of antibacterial action.
Conclusion
The peer-reviewed data strongly supports the therapeutic potential of hydroxynaphthalene derivatives, particularly N-aryl-1-hydroxynaphthalene-2-carboxanilides, as a promising class of antimicrobial agents. The quantitative data presented in this guide highlights their potent activity against clinically relevant pathogens, including MRSA. The detailed experimental protocols provide a foundation for further research and development in this area. The proposed multi-target mechanism of action suggests a lower likelihood of rapid resistance development, further enhancing their appeal as potential therapeutic candidates. Continued investigation into the structure-activity relationships and optimization of these derivatives could lead to the development of novel and effective treatments for bacterial infections.
References
- 1. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Einecs 302-056-4
Chemical Identification: The substance identified by Einecs 302-056-4 is a complex quaternary ammonium compound with the following identifiers:
-
CAS Number: 94022-09-4
-
Chemical Names: N,N-Dimethyl-N-octadecyl-N-(2-hydroxypropyl)ammonium chloride; N,N,N-trimethyl-2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethanaminium chloride homopolymer.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this substance. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with ANSI Z87.1 standards. Goggles are required when there is a potential for splashes. A face shield should be used in conjunction with goggles for maximum protection. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron. | Glove material should be selected based on the specific solvent used, if any. Inspect gloves for tears or holes before each use. A lab coat should be worn to protect street clothing and skin. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. | If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a material that resists chemical penetration. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Read and understand all available safety information before handling the chemical. Ensure that a safety shower and eyewash station are readily accessible.
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Dispensing: When transferring or weighing the chemical, avoid generating dust or aerosols. Use appropriate tools and techniques to handle the material.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage:
-
Store in a tightly closed, labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Disposal Plan:
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with laboratory chemicals.
Caption: Decision-making workflow for selecting appropriate Personal Protective Equipment (PPE).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
